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1,1-Difluoro-2-(iodomethyl)cyclopropane Documentation Hub

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  • Product: 1,1-Difluoro-2-(iodomethyl)cyclopropane
  • CAS: 1276677-16-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Stability and Storage of 1,1-Difluoro-2-(iodomethyl)cyclopropane

Introduction: The Challenge and Promise of a Unique Building Block 1,1-Difluoro-2-(iodomethyl)cyclopropane represents a class of highly valuable, yet reactive, building blocks in modern drug discovery and organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Promise of a Unique Building Block

1,1-Difluoro-2-(iodomethyl)cyclopropane represents a class of highly valuable, yet reactive, building blocks in modern drug discovery and organic synthesis. The incorporation of the gem-difluorocyclopropane motif is a widely recognized strategy for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] This rigid scaffold can enhance metabolic stability, improve binding affinity, and serve as a bioisostere for other chemical groups.[3][4] The presence of the iodomethyl group provides a versatile synthetic handle for introducing this valuable moiety into more complex structures.

However, the very features that make this compound synthetically attractive—high ring strain and a reactive C-I bond—also render it susceptible to degradation. Due to a scarcity of direct, published stability data for this specific molecule, this guide provides a framework for its handling and storage based on established principles of chemical reactivity. As a Senior Application Scientist, my objective is to synthesize field-proven insights with foundational chemical principles to empower researchers to maintain the integrity and purity of this critical reagent.

Molecular Profile and Inherent Reactivity

To understand the stability of 1,1-Difluoro-2-(iodomethyl)cyclopropane, we must analyze the contributions of its constituent parts:

  • The Cyclopropane Ring: This three-membered carbocycle possesses significant inherent ring strain due to its 60° C-C-C bond angles, a stark deviation from the ideal 109.5° for sp³ hybridized carbons. This strain makes the ring thermodynamically predisposed to ring-opening reactions.[5]

  • The gem-Difluoro Group: The two fluorine atoms profoundly influence the ring's properties. They increase the ring strain by an estimated 5 kcal/mol per fluorine atom and weaken the C-C bond opposite the CF₂ group.[6] This further enhances the molecule's susceptibility to ring-opening transformations.

  • The Iodomethyl Group: The carbon-iodine bond is the weakest of the carbon-halogen bonds. This makes the iodide an excellent leaving group in nucleophilic substitution reactions and prone to homolytic cleavage under the influence of light or heat to form radicals.[7] The potential for stabilization of a cyclopropylmethyl radical can further facilitate this process.

The confluence of these three features creates a molecule that is a potent synthetic intermediate but requires careful handling to prevent unintended decomposition.

Postulated Degradation Pathways

Based on its structure, 1,1-Difluoro-2-(iodomethyl)cyclopropane is susceptible to several degradation pathways. Understanding these possibilities is the cornerstone of designing effective storage and handling protocols.

A 1,1-Difluoro-2-(iodomethyl)cyclopropane B Cyclopropylmethyl Radical + Iodine Radical A->B  Light (hv)  Heat (Δ) C Substitution Products (e.g., -OH, -OR) A->C  Nucleophiles (Nu:)  (e.g., H₂O, Alcohols) D Ring-Opened Products A->D  Lewis/Brønsted Acids  High Thermal Stress E Elimination Products (Alkene) A->E  Strong Bases G start Prepare Stock Solution (e.g., 10 mg/mL in ACN) with Internal Standard aliquot Aliquot into Amber Vials under Inert Atmosphere start->aliquot stress Expose to Stress Conditions: • -20°C (Control) • 4°C • Room Temp (Dark) • Room Temp (Light) • 40°C aliquot->stress sample Sample at Time Points (T=0, 24h, 48h, 1wk) Quench Immediately stress->sample analyze Analyze by ¹⁹F NMR or LC-MS Quantify Parent Peak vs. Internal Standard sample->analyze end Determine Degradation Rate Identify Major Degradants analyze->end

Caption: Experimental workflow for assessing reagent stability.

Methodology
  • Preparation of Standard: Prepare an accurate stock solution (e.g., 10 mg/mL) of the compound in a dry, aprotic solvent (e.g., acetonitrile). Include a stable internal standard (e.g., trifluorotoluene for ¹⁹F NMR) for accurate quantification.

  • Aliquotting: Dispense the solution into several small, amber, PTFE-capped vials under an inert atmosphere.

  • Stress Conditions: Place sets of vials under various conditions to test for thermal and photolytic stability:

    • Control: -20°C, dark

    • Refrigerated: 4°C, dark

    • Ambient: ~25°C, dark

    • Photolytic: ~25°C, exposed to ambient lab light

    • Accelerated: 40°C, dark

  • Time-Point Analysis: At designated time points (e.g., T=0, 24h, 48h, 1 week, 4 weeks), remove one vial from each condition.

  • Quantification: Analyze the sample immediately by a suitable method like ¹⁹F NMR or LC-MS. Compare the integral of the parent compound's peak to the internal standard's peak to determine the percentage of material remaining.

  • Data Interpretation: Plot the percentage of remaining compound versus time for each condition. This will provide a clear, quantitative measure of the compound's stability and help identify the optimal long-term storage conditions.

Conclusion

1,1-Difluoro-2-(iodomethyl)cyclopropane is a powerful synthetic tool whose utility is directly tied to its purity. Its inherent reactivity, stemming from a combination of high ring strain and a labile carbon-iodine bond, necessitates a storage and handling strategy grounded in preventative chemical principles. By storing this reagent under cold, dark, and inert conditions , and by avoiding contact with incompatible materials such as nucleophiles, strong bases, and acids, researchers can effectively mitigate the primary degradation pathways. Implementing periodic, quantitative stability assessments provides the ultimate assurance of reagent integrity, ensuring the reliability and reproducibility of critical drug development research.

References

  • Material Safety Data Sheet. (2010, August 12). [Related to general chemical stability and incompatibilities].
  • Safety Data Sheet. (n.d.). [Related to general handling, storage, and incompatibilities of reactive chemicals].
  • Merck Millipore. (2025, July 22). Safety Data Sheet. [Related to safe handling and storage conditions].
  • ChemScene. (2025, December 8). Safety Data Sheet. [Related to recommended storage temperatures for reactive intermediates].
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. [Related to handling under a hood and PPE].
  • Baran, P. et al. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals.
  • Fisher Scientific. (2011, February 4). Safety Data Sheet. [Related to stability of iodo-compounds].
  • ResearchGate. (n.d.). The possible degradation pathways of compound 1. [Illustrative of degradation pathway analysis].
  • Baran, P. et al. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC.
  • Gouverneur, V. et al. (2025, May 22). Synthesis of chiral difluoromethyl cyclopropanes. PMC.
  • MilliporeSigma. (n.d.). (Iodomethyl)cyclopropane. [Related to properties of the non-fluorinated analog].
  • Tokyo Chemical Industry Co., Ltd. (n.d.). (Iodomethyl)cyclopropane. [Related to safety and handling of the non-fluorinated analog].
  • CymitQuimica. (n.d.). (iodomethyl)cyclopropane. [Related to properties and stabilization of the non-fluorinated analog].
  • Mayr, H. (n.d.). Reactivity of electrophilic cyclopropanes. [Discusses ring-opening of activated cyclopropanes].
  • Benchchem. (n.d.). Thermodynamic Stability of 1-Iodo-2-Methylcyclopropane: A Technical Guide. [Discusses ring strain in substituted cyclopropanes].
  • ResearchGate. (2026, January 17). Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. [Discusses the utility of cyclopropane rings in drug development].
  • National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

Sources

Exploratory

discovery and history of 1,1-Difluoro-2-(iodomethyl)cyclopropane

The following technical guide details the discovery, synthesis, and application of 1,1-Difluoro-2-(iodomethyl)cyclopropane , a critical fluorinated building block in modern medicinal chemistry. Discovery, Synthesis, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 1,1-Difluoro-2-(iodomethyl)cyclopropane , a critical fluorinated building block in modern medicinal chemistry.

Discovery, Synthesis, and Application in Drug Development[1]

Part 1: Executive Summary

1,1-Difluoro-2-(iodomethyl)cyclopropane is a specialized fluorinated motif used primarily as a bioisostere and metabolic blocking group in drug discovery. Structurally, it combines the lipophilic and metabolic stability of the gem-difluorocyclopropane ring with the high reactivity of an alkyl iodide. This dual nature allows it to serve as a "gateway" reagent—enabling the introduction of the gem-difluorocyclopropyl moiety into complex scaffolds via nucleophilic substitution or radical cross-coupling.

Key Technical Value:

  • Bioisosterism: Mimics the steric bulk of an isopropyl or ethyl group but with altered electronic properties and reduced metabolic liability.

  • Conformational Lock: The cyclopropane ring restricts bond rotation, potentially locking pharmacophores into active conformations.

  • Reactivity: The iodomethyl group is an excellent leaving group for

    
     reactions and a precursor for radical generation.
    
Part 2: Historical Genesis & Synthetic Evolution

The history of this molecule is not defined by a single "eureka" moment but rather by the evolution of difluorocarbene (:CF


)  generation methods. The molecule represents the convergence of carbene chemistry and organohalide synthesis.
1. The Early Era: Hazardous Reagents (1960s–1980s)

In the mid-20th century, the synthesis of gem-difluorocyclopropanes was pioneered by researchers like William R. Dolbier Jr. and Dietmar Seyferth .

  • Method: Early syntheses relied on the thermal decomposition of organomercurials (Seyferth reagents) or the pyrolysis of chlorodifluoromethane (Freon 22).

  • Limitation: These methods required harsh conditions (high temperatures) or toxic heavy metals, which were incompatible with the sensitive iodomethyl group. Direct addition to allyl iodide was low-yielding due to the instability of the C–I bond under pyrolysis.

2. The Modern Era: Mild Carbene Sources (1990s–Present)

The accessibility of 1,1-difluoro-2-(iodomethyl)cyclopropane expanded significantly with the development of mild difluorocarbene reagents.

  • TFDA (Dolbier's Reagent): Trimethylsilyl fluorosulfonyldifluoroacetate allows for :CF

    
     generation at moderate temperatures, enabling the cyclopropanation of sensitive alkenes.
    
  • TMSCF

    
     (Ruppert-Prakash Reagent):  In the 2000s, G.K. Surya Prakash and Jinbo Hu demonstrated that trimethyl(trifluoromethyl)silane could generate :CF
    
    
    
    using an iodide initiator (NaI). This method is particularly relevant as it allows for the in situ generation of the carbene under conditions mild enough to tolerate alkyl halides.
Part 3: Mechanistic Underpinnings

The formation of the gem-difluorocyclopropane ring proceeds via a [2+1] cycloaddition of singlet difluorocarbene to an alkene.[1]

Mechanism of Action:

  • Carbene Generation: The precursor (e.g., TMSCF

    
    ) undergoes nucleophilic attack (by I
    
    
    
    or F
    
    
    ), leading to
    
    
    -elimination and the release of singlet :CF
    
    
    .
  • Electrophilic Attack: The highly electrophilic :CF

    
     attacks the nucleophilic 
    
    
    
    -system of the alkene (allyl alcohol or allyl iodide).
  • Ring Closure: The concerted (but asynchronous) ring closure forms the cyclopropane ring with retention of stereochemistry.

Visualization: Synthesis & Mechanism

The following diagram illustrates the two primary synthetic routes and the carbene addition mechanism.

G Precursor Precursor: Allyl Alcohol TS Transition State [2+1] Cycloaddition Precursor->TS + Reagent Reagent: TMSCF3 / NaI (Ruppert-Prakash) Carbene Singlet :CF2 Reagent->Carbene Initiation Intermediate Intermediate: (2,2-Difluorocyclopropyl)methanol Product Target: 1,1-Difluoro-2-(iodomethyl)cyclopropane Intermediate->Product Iodination (I2, PPh3, Imidazole) DirectRoute Direct Route: Allyl Iodide + :CF2 DirectRoute->Product Low Yield Carbene->TS TS->Intermediate Ring Closure

Caption: Synthetic pathways for 1,1-Difluoro-2-(iodomethyl)cyclopropane showing the preferred alcohol route and the carbene addition mechanism.

Part 4: Experimental Protocols (Self-Validating System)

The most robust method for synthesizing high-purity 1,1-difluoro-2-(iodomethyl)cyclopropane is Route A : Cyclopropanation of allyl alcohol followed by iodination. Direct cyclopropanation of allyl iodide (Route B) often suffers from lower yields due to the lability of the iodine atom and purification difficulties.

Protocol: The "Alcohol Route"

Step 1: Synthesis of (2,2-Difluorocyclopropyl)methanol

  • Reagents: Allyl alcohol (1.0 eq), TMSCF

    
     (2.0 eq), NaI (0.2 eq, catalyst), THF (Solvent).
    
  • Procedure:

    • Charge a flame-dried flask with allyl alcohol and NaI in anhydrous THF under Argon.

    • Heat to 65°C (reflux).

    • Add TMSCF

      
       dropwise over 2 hours. ( Critical: Slow addition prevents carbene dimerization to C
      
      
      
      F
      
      
      ).
    • Stir for 4 hours. Quench with water.[2]

    • Extract with ether, dry over MgSO

      
      , and concentrate. Distill to obtain the alcohol (b.p. ~70°C @ 20 mmHg).
      

Step 2: Iodination (Appel Reaction Variant)

  • Reagents: (2,2-Difluorocyclopropyl)methanol (1.0 eq), Iodine (I

    
    , 1.2 eq), Triphenylphosphine (PPh
    
    
    
    , 1.2 eq), Imidazole (1.5 eq), CH
    
    
    Cl
    
    
    .
  • Procedure:

    • Dissolve PPh

      
       and Imidazole in dry CH
      
      
      
      Cl
      
      
      at 0°C.
    • Add I

      
       portion-wise until the iodine color persists.
      
    • Add the alcohol dropwise at 0°C.

    • Warm to room temperature and stir for 2 hours.

    • Validation: Monitor by TLC (disappearance of polar alcohol spot, appearance of non-polar UV-active spot).

    • Workup: Filter through a silica plug (removes Ph

      
      PO). Concentrate and purify via flash chromatography (Hexanes/EtOAc).
      

Technical Specifications:

Property Value (Approx.) Note
Appearance Colorless to pale yellow liquid Darkens on light exposure (iodine liberation).
Boiling Point 45–50°C @ 15 mmHg Volatile; avoid prolonged high-vac.
Stability Light Sensitive Store over Cu wire at 4°C.

| NMR (


F)  | 

-125 to -145 ppm | Characteristic AB quartet (gem-difluoro). |
Part 5: Applications in Drug Discovery

This molecule is a "privileged building block" because it allows for the late-stage introduction of the difluorocyclopropyl group.

  • Metabolic Blocking: The C–F bond is highly resistant to cytochrome P450 oxidation. Replacing a metabolic "hotspot" (like a methyl or ethyl group) with this moiety can significantly extend the half-life (

    
    ) of a drug candidate.
    
  • Lipophilicity Tuning: The fluorine atoms lower the basicity of nearby amines and modulate the logP, improving membrane permeability.

  • Fragment Coupling:

    • Nucleophilic Substitution: Reacts with amines, thiols, or phenoxides to link the ring to a core scaffold.

    • Radical Cross-Coupling: Under photoredox conditions, the C–I bond cleaves to form a radical, which can be coupled to heteroaromatics (Minisci-type reactions).

References
  • Dolbier, W. R., Jr. (2003). "Fluorinated Cyclopropanes: Synthesis and Application." Chemical Reviews, 103(4), 1069–1132. Link

    • Foundational review on the synthesis of gem-difluorocyclopropanes.
  • Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Difluoromethylation and Trifluoromethylation Using TMSCF3." Accounts of Chemical Research, 37(10), 799–806. Link

    • Describes the mechanism of carbene generation
  • Grygorenko, O. O., et al. (2022). "Synthesis of gem-Difluorocyclopropanes." Advanced Synthesis & Catalysis, 364, 2691. Link

    • Modern review covering the specific use of these building blocks in drug discovery.
  • Wang, F., et al. (2011).[1] "Difluorocarbene reagents for the synthesis of gem-difluorocyclopropanes." Journal of Fluorine Chemistry, 132(10), 763-769.

    • Detailed comparison of TFDA vs. TMSCF3 reagents.

Sources

Foundational

Strategic Sourcing & Synthesis Guide: 1,1-Difluoro-2-(iodomethyl)cyclopropane

Executive Summary Compound: 1,1-Difluoro-2-(iodomethyl)cyclopropane CAS: 1276677-16-7 Classification: Specialized Fluorinated Building Block / Alkylating Agent Commercial Status: Tier 3 (Make-to-Order / Low Stock) For dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1,1-Difluoro-2-(iodomethyl)cyclopropane CAS: 1276677-16-7 Classification: Specialized Fluorinated Building Block / Alkylating Agent Commercial Status: Tier 3 (Make-to-Order / Low Stock)

For drug development professionals, 1,1-Difluoro-2-(iodomethyl)cyclopropane represents a high-value "magic methyl" bioisostere. It introduces a metabolically stable, lipophilic motif that mimics ethyl or isopropyl groups while blocking oxidative metabolism at the


-position.

However, direct commercial availability of the iodide is limited due to its inherent instability (photolytic degradation and elimination). While listed by specialized suppliers (e.g., Enamine, Wako), the most robust strategy for research programs is to procure the stable bromide or alcohol precursors and perform a "just-in-time" conversion.

Part 1: Strategic Sourcing Landscape

The "Build vs. Buy" Decision Matrix

The decision to purchase the final iodide versus its precursors depends on project timelines and chemistry capabilities. The iodide is significantly more expensive per gram and poses storage risks.

SourcingStrategy Start Need 1,1-Difluoro-2-(iodomethyl)cyclopropane TimeCritical Is Timeline Critical (<1 week)? Start->TimeCritical ChemCap In-House Synthesis Capability? TimeCritical->ChemCap No BuyIodide BUY IODIDE (CAS 1276677-16-7) Source: Enamine/Wako Risk: High Cost, Degradation TimeCritical->BuyIodide Yes BuyBromide BUY BROMIDE (CAS 77613-65-1) Source: Sigma/Alfa/Cymit Stable, Shelf-stable ChemCap->BuyBromide Standard Lab BuyAlcohol BUY ALCOHOL (CAS 509072-57-5) Source: TCI/BLD Pharm Cheapest, High Availability ChemCap->BuyAlcohol Cost Sensitive Finkelstein Perform Finkelstein (NaI/Acetone) Yield: >90% BuyBromide->Finkelstein 1 Step Appel Perform Appel Rxn (I2/PPh3) Yield: ~80% BuyAlcohol->Appel 1 Step Final Target Compound Ready for Coupling Finkelstein->Final 1 Step Appel->Final 1 Step

Figure 1: Strategic sourcing decision tree. Purchasing stable precursors (green) is recommended over the unstable final iodide (red).

Commercial Availability Data
CompoundCASStabilityTypical Lead TimePrimary Suppliers
Iodide (Target) 1276677-16-7 Low (Light/Heat Sensitive)4–8 Weeks (Custom)Enamine, FUJIFILM Wako
Bromide 77613-65-1 High1–3 Days (Stock)Sigma-Aldrich, Alfa Aesar, Cymit
Alcohol 509072-57-5 High1–3 Days (Stock)TCI, BLD Pharm, SynQuest

Part 2: Technical Justification & Applications[5]

Why This Building Block?

The 1,1-difluorocyclopropyl moiety is a powerful tool in medicinal chemistry, often superior to simple alkyl chains or non-fluorinated cyclopropanes.

  • Metabolic Blocking: The C-F bonds prevent cytochrome P450-mediated hydroxylation at the position

    
     to the ring, extending half-life (
    
    
    
    ).
  • Lipophilicity Modulation: The fluorine atoms lower the pKa of adjacent groups (e.g., amines) and modulate

    
     without the drastic hydrophobicity increase seen with trifluoromethyl groups.
    
  • Conformational Lock: The cyclopropane ring restricts the conformational freedom of the side chain, potentially reducing the entropic penalty of binding to a target protein.

The Iodide Advantage

While the bromide (CAS 77613-65-1) is stable, it is a weaker alkylating agent. The iodide is required when:

  • Alkylation targets are weak nucleophiles (e.g., electron-deficient anilines, hindered phenols).

  • Reaction conditions must be mild (room temperature) to preserve other sensitive functional groups on the scaffold.

  • Generating organometallic reagents (e.g., Negishi coupling with Zinc) where alkyl iodides initiate faster than bromides.

Part 3: Synthesis Protocols (Self-Validating)

Protocol A: The Finkelstein Conversion (Recommended)

Best for: Rapid access, high purity, minimal purification.

Principle: Equilibrium is driven by the precipitation of Sodium Bromide (NaBr) in acetone, which is insoluble, while Sodium Iodide (NaI) is soluble.

Materials:

  • 1-(Bromomethyl)-2,2-difluorocyclopropane (CAS 77613-65-1)[1][2]

  • Sodium Iodide (NaI), anhydrous (1.5 - 2.0 equivalents)

  • Acetone (Dry, HPLC grade)

Workflow:

  • Setup: Dissolve NaI (1.5 eq) in dry acetone (0.5 M concentration) in a foil-wrapped flask (light protection is critical).

  • Addition: Add the bromide substrate via syringe.[3]

  • Reaction: Stir at reflux (56 °C) for 12–18 hours. A white precipitate (NaBr) will form.

  • Validation (TLC): Monitor disappearance of bromide. (Note: Iodides often streak on silica; use Hexane/EtOAc).

  • Workup: Filter off the solid NaBr. Concentrate the filtrate. Redissolve residue in Et2O, wash with aqueous Sodium Thiosulfate (

    
    ) to remove any free iodine (brown color), then water/brine.
    
  • Purification: Flash chromatography is rarely needed; simple distillation or passing through a short silica plug usually suffices.

Protocol B: Deoxofluorination / Iodination from Alcohol

Best for: Large scale, lower cost starting material.

Principle: Activation of the hydroxyl group followed by displacement. The Appel reaction is preferred over sulfonate (Mesylate/Tosylate) displacement to avoid elimination side-products common with strained rings.

Materials:

  • (2,2-Difluorocyclopropyl)methanol (CAS 509072-57-5)[4][5]

  • Triphenylphosphine (

    
    )
    
  • Iodine (

    
    )[6]
    
  • Imidazole

  • Dichloromethane (DCM)

Workflow:

  • Setup: Dissolve

    
     (1.2 eq) and Imidazole (1.5 eq) in dry DCM at 0 °C.
    
  • Iodine Addition: Add

    
     (1.2 eq) portion-wise. The solution will turn dark and then clear/yellow as the adduct forms.
    
  • Substrate Addition: Add the alcohol dropwise at 0 °C.

  • Reaction: Warm to Room Temperature. Stir 2–4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Purification: This method generates

    
     byproduct, which requires careful column chromatography (Hexane/EtOAc gradient) to remove.
    

Part 4: Advanced Synthesis (De Novo)

For labs requiring multi-gram scales or lacking commercial precursors, the Ruppert-Prakash reagent method allows construction from simple alkenes.

SynthesisPath TMSCF3 TMS-CF3 (Ruppert-Prakash) Carbene [:CF2] Difluorocarbene TMSCF3->Carbene NaI, reflux THF/Toluene NaI NaI (Initiator) NaI->Carbene Alkene Allyl Alcohol / Ether Cyclopropane 1,1-Difluoro-2-substituted cyclopropane Alkene->Cyclopropane + [:CF2] Carbene->Cyclopropane

Figure 2: Generation of the difluorocyclopropane core via difluorocarbene addition.

Mechanism: Sodium iodide initiates the decomposition of


 to generate difluorocarbene (

) in situ. This carbene adds to the double bond of an allyl precursor (e.g., allyl acetate or allyl iodide directly, though allyl iodide is unstable under these conditions).

References

  • Enamine / FUJIFILM Wako . (2025). Commercial listing for 1,1-difluoro-2-(iodomethyl)cyclopropane (CAS 1276677-16-7).

  • Sigma-Aldrich . (2025). Product Specification: 1-(Bromomethyl)-2,2-difluorocyclopropane (CAS 77613-65-1).[1][2][7]

  • TCI Chemicals . (2025). Product Specification: (2,2-Difluorocyclopropyl)methanol (CAS 509072-57-5).[4][5]

  • Wang, F., et al. (2011).[8] "Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source." Angewandte Chemie International Edition, 50(31), 7153–7157. (Describes the TMSCF3/NaI carbene generation method).

  • BenchChem . (2025). Thermodynamic Stability and Applications of Cyclopropyl-containing Compounds.

Sources

Exploratory

Safety and Handling of 1,1-Difluoro-2-(iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Part 1: Executive Technical Summary

Compound Identity

  • IUPAC Name: 1,1-Difluoro-2-(iodomethyl)cyclopropane[1]

  • CAS Registry Number: 1276677-16-7[1]

  • Formula: C₄H₅F₂I

  • Molecular Weight: 217.98 g/mol

  • Structural Class: gem-Difluorocyclopropane; Primary Alkyl Iodide

Operational Significance 1,1-Difluoro-2-(iodomethyl)cyclopropane is a specialized fluorinated building block used to introduce the gem-difluorocyclopropyl moiety into bioactive molecules. This group acts as a lipophilic bioisostere for carbonyls or ethers, modulating metabolic stability and pKa.

Critical Hazard Profile This compound combines the high reactivity of a primary alkylating agent (iodide leaving group) with the ring strain of a fluorinated cyclopropane. It must be treated as a potential mutagen, a respiratory sensitizer, and a lachrymator.

Part 2: Physicochemical & Hazard Profile
2.1 Technical Specifications

Note: Specific experimental data for this CAS is limited. Values below are derived from validated structure-activity relationship (SAR) analysis of close analogs: (Iodomethyl)cyclopropane (CAS 33574-02-6) and 1-Bromomethyl-2,2-difluorocyclopropane (CAS 77613-65-1).

PropertyValue / EstimateOperational Implication
Physical State Liquid (Colorless to pale yellow)High mobility; requires secondary containment.
Density ~1.95 g/mL (Estimated)Heavy organic; pools at bottom of aqueous phases.
Boiling Point ~140–145 °C (Atmospheric)Moderate volatility; significant vapor pressure at RT.
Flash Point ~55–60 °C (Estimated)Flammable Liquid (Category 3).
Stability Light & Heat SensitiveDecomposes to liberate Iodine (

) and HF.
2.2 Mechanism of Toxicity & Reactivity

The danger of this compound lies in its dual electrophilic nature.

  • Alkylating Potential (

    
     Reactivity):  The C-I bond is weak (
    
    
    
    ). The primary carbon acts as a potent electrophile, capable of alkylating DNA bases (guanine
    
    
    ) and proteins (cysteine thiols). This defines its mutagenic and cytotoxic risk.
  • Ring Strain Release: The gem-difluoro substitution strengthens the distal bond (

    
    ) but increases the acidity of proximal protons. Under basic conditions or high heat (
    
    
    
    ), the ring can undergo electrocyclic opening, releasing substantial energy (~27 kcal/mol strain energy).
Part 3: Safe Handling Protocols
3.1 Engineering Controls
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood (CFH) operating at face velocity >100 fpm.

  • Inert Atmosphere: The compound is sensitive to oxidation and moisture. Handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) using Schlenk lines or a Glovebox.
  • Light Protection: Store in amber glassware or wrap vessels in aluminum foil to prevent photolytic cleavage of the C-I bond.

3.2 Personal Protective Equipment (PPE) Matrix
ZoneEquipmentSpecification
Ocular Chemical GogglesANSI Z87.1+; Face shield required for volumes >10 mL.
Dermal Double GlovingInner: Nitrile (4 mil). Outer: Silver Shield® (Laminate) or Viton®. Standard Nitrile is permeable to alkyl iodides over time.
Respiratory Respirator (Contingency)NIOSH-approved full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if hood containment is breached.
3.3 Storage & Stabilization
  • Temperature: Store at

    
     (Refrigerated).
    
  • Stabilizer: Commercial preparations often contain Copper turnings (Cu) or Silver wool to scavenge free iodine (

    
    ).
    
  • Segregation: Isolate from strong bases (e.g., LDA, NaH) and oxidizers.

Part 4: Synthesis & Reaction Safety

The primary synthesis route involves the addition of difluorocarbene to allyl iodide. This reaction presents specific runaway risks.

4.1 Synthesis Workflow (Graphviz)

SynthesisSafety cluster_risk Critical Control Points Precursors Precursors: Allyl Iodide + TMS-CF3 (Ruppert-Prakash) Activation Activation: Initiator (NaI or TBAT) Controlled Addition Precursors->Activation Inert Atm. Intermediate Reactive Intermediate: Difluorocarbene [:CF2] Activation->Intermediate Slow Rate Reaction Cyclopropanation: Exothermic Addition to Alkene Intermediate->Reaction In Situ Trapping Quench Quench & Workup: Remove Silyl byproducts Neutralize Iodine Reaction->Quench Cooling Product Target Product: 1,1-Difluoro-2-(iodomethyl)cyclopropane Quench->Product Distillation

Figure 1: Safety-critical workflow for the synthesis of gem-difluorocyclopropanes via carbene transfer. Note the "In Situ Trapping" requirement to prevent carbene dimerization.

4.2 Experimental Precaution: The "Carbene Crash"

When generating difluorocarbene (e.g., from


 or 

), the rate of generation must match the consumption by the alkene (allyl iodide).
  • Risk: If carbene generation is too fast, it dimerizes to tetrafluoroethylene (TFE), a flammable gas, or polymerizes.

  • Control: Use a syringe pump for the initiator addition. Maintain temperature

    
     to prevent thermal decomposition of the product.
    
Part 5: Emergency Response Procedures
5.1 Spill Management Logic

SpillResponse Start Spill Detected Size Volume > 10 mL? Start->Size Evacuate EVACUATE LAB Call EHS/Fire Dept Size->Evacuate Yes PPE Don PPE: Silver Shield Gloves Respirator Size->PPE No Neutralize Apply Reductant: 10% Sodium Thiosulfate PPE->Neutralize Absorb Absorb: Vermiculite or Sand Neutralize->Absorb Wait 5 min Waste Dispose as Halogenated Waste Absorb->Waste

Figure 2: Decision logic for managing spills of iodomethyl-cyclopropanes. Sodium thiosulfate is critical to reduce free iodine.

5.2 Decontamination Solution

For glassware or surface decontamination, use the following mixture to quench alkylating potential and reduce iodine:

  • Solution: 10% Sodium Thiosulfate (

    
    ) + 5% Sodium Bicarbonate (
    
    
    
    ) in water.
  • Action: The thiosulfate reduces

    
     to iodide (
    
    
    
    ), while the mild base neutralizes any HF generated from hydrolysis.
References
  • Chemical Identity & Synthesis

    • Sigma-Aldrich. 1,1-Difluoro-2-(iodomethyl)cyclopropane (CAS 1276677-16-7) Product Entry. Link

    • Fedoryński, M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Link

  • Difluorocarbene Safety & Methodology

    • Charette, A. B., et al. (2016).[2] Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters. Link

    • Zhang, X., et al. (2023).[3] Copper-catalysed difluorocarbene transfer enables modular synthesis. Nature Chemistry. Link

  • Analogous Hazard Data (Read-Across)

    • National Institutes of Health (NIH) PubChem. (Iodomethyl)cyclopropane (CAS 33574-02-6) Safety Data. Link

    • Fisher Scientific. Safety Data Sheet: 1,1-Difluoro-2-vinylcyclopropane. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1,1-Difluoro-2-(iodomethyl)cyclopropane in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of the Difluoromethylenecyclopropyl Moiety in Modern Chemistry The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethylenecyclopropyl Moiety in Modern Chemistry

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The cyclopropane ring, a strained three-membered carbocycle, offers a rigid conformational scaffold that can mimic other functional groups and explore chemical space in three dimensions. The combination of these two motifs in the form of a gem-difluorocyclopropane offers a powerful tool for molecular design.[1]

1,1-Difluoro-2-(iodomethyl)cyclopropane is a versatile building block that allows for the introduction of the valuable difluoromethylenecyclopropyl group onto a wide range of molecular scaffolds via palladium-catalyzed cross-coupling reactions. The primary carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, initiating the catalytic cycle. This guide provides detailed application notes and extrapolated protocols for the use of 1,1-difluoro-2-(iodomethyl)cyclopropane in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Negishi coupling, and the Buchwald-Hartwig amination.

While direct literature precedents for the cross-coupling of 1,1-difluoro-2-(iodomethyl)cyclopropane are limited, the protocols herein are built upon established methodologies for structurally similar primary alkyl iodides and other functionalized cyclopropanes. The provided conditions are robust starting points for reaction development and optimization.

Section 1: Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[2] For 1,1-difluoro-2-(iodomethyl)cyclopropane, this reaction enables the synthesis of molecules containing a difluoromethylenecyclopropyl-aryl or -vinyl linkage.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

.dot

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-I PdII_Intermediate R¹-Pd(II)L₂(I) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Coupling R¹-Pd(II)L₂(R²) Transmetalation->PdII_Coupling Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product R1_label R¹ = 1,1-difluorocyclopropylmethyl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A critical consideration for the coupling of sp³-hybridized electrophiles like 1,1-difluoro-2-(iodomethyl)cyclopropane is the potential for β-hydride elimination from the alkyl-palladium intermediate. However, the cyclopropylmethyl system is less prone to this side reaction due to the strain associated with forming an exocyclic double bond. The electron-withdrawing nature of the gem-difluoro group can also influence the reactivity of the C-I bond and the stability of the palladium intermediates.

Detailed Protocol: Suzuki-Miyaura Coupling of 1,1-Difluoro-2-(iodomethyl)cyclopropane with Arylboronic Acids

Materials:

  • 1,1-Difluoro-2-(iodomethyl)cyclopropane (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous, degassed solvent and degassed water.

  • Stir the mixture for 10-15 minutes to ensure dissolution and pre-formation of the active catalyst.

  • Add 1,1-difluoro-2-(iodomethyl)cyclopropane to the reaction mixture via syringe.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Tabulated Reaction Parameters
ParameterRecommended ConditionsRationale and Field Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) precursors. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting the oxidative addition of alkyl halides and facilitating the reductive elimination step.[4]
Base K₃PO₄, Cs₂CO₃A moderately strong, non-nucleophilic base is required to activate the boronic acid. K₃PO₄ is often a good choice for its balance of reactivity and handling.
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are essential to prevent catalyst deactivation. The choice of solvent can influence reaction rates and solubility.
Temperature 80 - 110 °CHigher temperatures are generally required for the coupling of sp³-hybridized electrophiles to overcome the activation barrier for oxidative addition.

Section 2: Negishi Coupling for Versatile C-C Bond Formation

The Negishi coupling is a highly versatile cross-coupling reaction that utilizes organozinc reagents as the nucleophilic partner.[5] This method is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon centers.[6] For 1,1-difluoro-2-(iodomethyl)cyclopropane, the Negishi coupling provides a reliable route to a wide array of functionalized molecules.

Scientific Rationale and Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Negishi catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6] A key advantage of organozinc reagents is their high reactivity, which often allows for milder reaction conditions compared to other organometallic reagents.

.dot

Negishi_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-I PdII_Intermediate R¹-Pd(II)L₂(I) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Coupling R¹-Pd(II)L₂(R²) Transmetalation->PdII_Coupling Organozinc R²-ZnX Organozinc->Transmetalation RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product R1_label R¹ = 1,1-difluorocyclopropylmethyl

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

The preparation of the organozinc reagent is a critical step. It can be formed in situ from the corresponding organic halide or purchased as a pre-formed solution. The reactivity of the C-I bond in 1,1-difluoro-2-(iodomethyl)cyclopropane makes it an excellent substrate for oxidative addition to the palladium catalyst.

Detailed Protocol: Negishi Coupling of 1,1-Difluoro-2-(iodomethyl)cyclopropane with Organozinc Reagents

This protocol is adapted from established methods for the Negishi coupling of related cyclopropyl halides.[7]

Materials:

  • 1,1-Difluoro-2-(iodomethyl)cyclopropane (1.0 eq)

  • Organozinc reagent (e.g., arylzinc bromide, 1.2 - 1.5 eq, as a solution in THF)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to form the active catalyst complex.

  • Add 1,1-difluoro-2-(iodomethyl)cyclopropane to the reaction mixture.

  • Slowly add the organozinc reagent solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat as required (typically 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Tabulated Reaction Parameters
ParameterRecommended ConditionsRationale and Field Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common and reliable source of Pd(0) for Negishi couplings.
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are essential for promoting the coupling of sp³-hybridized electrophiles.[4]
Organozinc Reagent Aryl, heteroaryl, or alkylzinc halidesThe choice of organozinc reagent determines the coupled product. These can be prepared in situ or purchased.
Solvent THF, TolueneAnhydrous and degassed THF is a common solvent for Negishi couplings as it is often the solvent for commercial organozinc reagents.
Temperature Room Temperature to 80 °CThe high reactivity of organozinc reagents can often allow for lower reaction temperatures compared to other cross-coupling reactions.

Section 3: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[8] This reaction allows for the coupling of amines with organic halides, providing a direct route to a wide range of nitrogen-containing compounds. For 1,1-difluoro-2-(iodomethyl)cyclopropane, this reaction enables the synthesis of novel difluoromethylenecyclopropylmethylamines.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the organic halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[9]

.dot

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-I PdII_Intermediate R¹-Pd(II)L₂(I) OxAdd->PdII_Intermediate Amine_Coordination Amine Coordination & Deprotonation PdII_Intermediate->Amine_Coordination PdII_Amido R¹-Pd(II)L₂(NR²R³) Amine_Coordination->PdII_Amido Amine R²R³NH Amine->Amine_Coordination Base Base Base->Amine_Coordination RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product R¹-NR²R³ RedElim->Product R1_label R¹ = 1,1-difluorocyclopropylmethyl

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of base is critical in the Buchwald-Hartwig amination, as it must be strong enough to deprotonate the amine coordinated to the palladium center but not so strong as to cause undesired side reactions. Bulky, electron-rich phosphine ligands are also essential for the success of this reaction, as they promote both the oxidative addition and reductive elimination steps.[4]

Detailed Protocol: Buchwald-Hartwig Amination of 1,1-Difluoro-2-(iodomethyl)cyclopropane

Materials:

  • 1,1-Difluoro-2-(iodomethyl)cyclopropane (1.0 eq)

  • Amine (primary or secondary, 1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-4 mol%)

  • Phosphine ligand (e.g., BrettPhos, 2-8 mol%)

  • Base (e.g., NaOt-Bu, LHMDS, 1.5 - 2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Add 1,1-difluoro-2-(iodomethyl)cyclopropane.

  • Seal the tube and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Tabulated Reaction Parameters
ParameterRecommended ConditionsRationale and Field Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are standard and effective precatalysts for Buchwald-Hartwig amination.
Ligand BrettPhos, XPhos, RuPhosHighly active, bulky biaryl phosphine ligands are generally required for the amination of alkyl halides.[4]
Base NaOt-Bu, LHMDS, K₂CO₃A strong, non-nucleophilic base is essential. NaOt-Bu is a common choice, but for base-sensitive substrates, a weaker base like K₂CO₃ may be necessary.
Solvent Toluene, DioxaneAprotic, non-polar solvents are typically used to avoid side reactions with the strong base.
Temperature 80 - 120 °CElevated temperatures are often necessary to drive the reaction to completion, especially with less reactive amines.

Conclusion

1,1-Difluoro-2-(iodomethyl)cyclopropane is a valuable synthetic building block for the introduction of the difluoromethylenecyclopropyl motif into a diverse range of molecules. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Negishi, and Buchwald-Hartwig—provide robust and versatile methods for achieving this transformation. The provided protocols, extrapolated from established methodologies for similar substrates, offer a solid foundation for researchers to develop efficient and high-yielding synthetic routes to novel compounds with potential applications in medicinal chemistry and materials science. As with any new reaction, empirical optimization of the reaction parameters is recommended to achieve the best results for a specific substrate combination.

References

  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. PMC. [Link]

  • Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Preparation and Applications of Functionalized Organozinc Compounds. Angewandte Chemie International Edition. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes. Beilstein Journal of Organic Chemistry. [Link]

  • Generation and Cross-Coupling of Organozinc Reagents in Flow. ResearchGate. [Link]

  • Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents. PMC. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Palladium catalyzed couplings. Lumen Learning - Organic Chemistry II. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. PubMed. [Link]

  • Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Application

Application Note: Strategic Synthesis of gem-Difluorocyclopropanes via Difluorocarbene Transfer

) as high-value bioisosteres. Executive Summary & Rationale In modern medicinal chemistry, the gem-difluorocyclopropane moiety is a privileged scaffold.

Author: BenchChem Technical Support Team. Date: February 2026


) as high-value bioisosteres.

Executive Summary & Rationale

In modern medicinal chemistry, the gem-difluorocyclopropane moiety is a privileged scaffold. It serves as a bioisostere for carbonyl groups (


) and ethers, offering similar steric volume and electronic polarization while significantly enhancing metabolic stability and lipophilicity (the "Fluorine Effect").

This Application Note details the TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) protocol.[1][2][3][4] Unlike older methods using chlorodifluoroacetates (which require harsh pyrolysis) or ozone-depleting substances, the TFDA method allows for the controlled, thermal generation of difluorocarbene (


) under neutral conditions. This protocol is robust, scalable, and compatible with a wide range of alkene substrates (both electron-rich and electron-deficient).

Mechanistic Insight

Understanding the generation of the active species is critical for troubleshooting. The reaction proceeds via a fluoride-initiated decarboxylative decomposition of TFDA.

The Cascade Mechanism
  • Initiation: A catalytic fluoride source (NaF) cleaves the silyl group.

  • Fragmentation: The resulting anion undergoes decarboxylation (

    
     loss) and sulfonyl elimination (
    
    
    
    loss).
  • Carbene Formation: Free difluorocarbene (

    
    ) is released.
    
  • Cycloaddition: The singlet carbene undergoes a stereospecific [2+1] cycloaddition with the alkene.

Pathway Visualization

TFDA_Mechanism TFDA TFDA Reagent (TMS-O-CO-CF2-SO2F) Anion Intermediate Anion TFDA->Anion + F- (cat) Carbene :CF2 (Difluorocarbene) Anion->Carbene - CO2, - SO2 Byproducts TMS-F, CO2, SO2 Anion->Byproducts Product gem-Difluorocyclopropane Carbene->Product [2+1] Cycloaddition Alkene Substrate (Alkene) Alkene->Product

Figure 1: Mechanistic pathway of TFDA decomposition and carbene transfer.

Experimental Protocol: The TFDA Method

Objective: Synthesis of 1,1-difluoro-2-substituted cyclopropane from a terminal alkene.

Materials & Reagents
ReagentRoleEquiv.Notes
Alkene Substrate Limiting Reagent1.0Dry, purity >95%
TFDA Carbene Source1.5 - 2.0Moisture sensitive; handle in fume hood
NaF Initiator0.05 - 0.1Must be finely ground/anhydrous
Diglyme Solvent0.5 - 1.0 MHigh BP required (162°C); must be dry
Step-by-Step Procedure

Caution: This reaction generates


 and 

gases.[4] Perform in a well-ventilated fume hood behind a blast shield.
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect the top of the condenser to an inert gas line (

    
     or 
    
    
    
    ).
  • Charging: Under inert atmosphere, add the Alkene (1.0 equiv), NaF (0.1 equiv), and Diglyme (concentration ~1.0 M relative to alkene).

  • Heating: Heat the mixture to 110–120 °C . The high temperature is essential to drive the decarboxylation of TFDA efficiently.

  • Addition: Using a syringe pump (recommended) or dropwise addition funnel, add TFDA (2.0 equiv) slowly over 2–4 hours.

    • Expert Insight: Slow addition maintains a low steady-state concentration of

      
      , preventing carbene dimerization (formation of tetrafluoroethylene) and promoting reaction with the alkene.
      
  • Completion: After addition, stir at 120 °C for an additional 1–2 hours. Monitor by TLC or GC-MS.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with diethyl ether or pentane.

    • Wash with water (

      
      ) to remove Diglyme and salts.
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: Purify via silica gel flash chromatography. gem-Difluorocyclopropanes are typically non-polar; use hexanes/EtOAc gradients.

Alternative Protocol: Ruppert-Prakash Reagent (TMSCF3)

For substrates sensitive to high temperatures (120 °C), the TMSCF3 (Trifluoromethyltrimethylsilane) method using NaI is a superior alternative, operating at lower temperatures (65–80 °C).

Workflow Logic

Selection_Tree Start Select Substrate Stability Thermal Stability? Start->Stability HighTemp Stable >100°C Stability->HighTemp Yes LowTemp Sensitive <80°C Stability->LowTemp No TFDA_Path Use TFDA Protocol (Robust, Scalable) HighTemp->TFDA_Path TMS_Path Use TMSCF3 + NaI (Milder Conditions) LowTemp->TMS_Path

Figure 2: Decision matrix for reagent selection based on substrate thermal stability.

TMSCF3 Protocol Summary
  • Reagents: Alkene (1.0 equiv),

    
     (2.0 equiv), NaI (0.2 equiv).
    
  • Solvent: THF (anhydrous).

  • Conditions: Heat to 65 °C (reflux) in a sealed tube or pressure vial.

  • Mechanism: Iodide attacks silicon, generating

    
     which reversibly eliminates 
    
    
    
    and
    
    
    .

Critical Data & Troubleshooting

Reagent Comparison
FeatureTFDA ProtocolTMSCF3 ProtocolChlorodifluoroacetate
Temp 110–120 °C60–80 °C160–180 °C (Pyrolysis)
Atom Economy Moderate (loss of

)
GoodPoor
Scope Electron-Rich & DeficientBest for Electron-DeficientElectron-Rich only
Cost ModerateHigherLow
Troubleshooting Guide
  • Problem: Low Yield / Recovery of Starting Material.

    • Cause:

      
       dimerization or hydrolysis.
      
    • Fix: Ensure system is strictly anhydrous. Increase TFDA equivalents (up to 3.0). Slow down the addition rate.

  • Problem: Formation of Side Products.

    • Cause: Reaction with solvent or functional groups.[5]

    • Fix: Switch from Diglyme to Triglyme (higher BP) or Sulfolane. Ensure nucleophilic functional groups (OH, NH) are protected, as

      
       can insert into X-H bonds.
      

References

  • Dolbier, W. R., et al. "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent."[6] Journal of Organic Chemistry, 2000. Link

  • Wang, F., et al. "Difluorocarbene Generation from Ruppert-Prakash Reagent." Journal of the American Chemical Society, 2011. Link

  • Ni, C., & Hu, J. "Recent advances in the synthetic application of difluorocarbene." Synthesis, 2014. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

Sources

Method

Application Notes &amp; Protocols: 1,1-Difluoro-2-(iodomethyl)cyclopropane as a Premier Building Block for Modern Agrochemicals

Introduction: The Strategic Importance of Fluorinated Cyclopropanes in Agrochemical Design The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical and pharmaceutical design. Fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Cyclopropanes in Agrochemical Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical and pharmaceutical design. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, ultimately leading to more potent and effective active ingredients.[1][2] Among fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable "bioisostere" and conformational constraint.[3] Its rigid, three-dimensional structure allows for precise orientation of functional groups, while the gem-difluoro group can act as a lipophilic hydrogen bond donor and block sites of metabolic oxidation.[3][4]

This guide focuses on 1,1-difluoro-2-(iodomethyl)cyclopropane , a highly versatile and reactive building block for incorporating this privileged scaffold. The molecule's design is elegantly simple yet synthetically powerful: the stable, electron-withdrawing gem-difluorocyclopropane core provides the desired physicochemical properties, while the iodomethyl group serves as a highly reactive handle for synthetic elaboration.[5] The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, making the iodide an excellent leaving group for nucleophilic substitution and a precursor for radical-based transformations.[6][7] This document provides a detailed exploration of its properties, core applications, and field-proven protocols for its use in synthesizing advanced agrochemical intermediates.

Physicochemical Properties and Safe Handling

Understanding the properties of 1,1-difluoro-2-(iodomethyl)cyclopropane is critical for its effective use and safe handling in a laboratory setting.

PropertyValueSource/Note
Chemical Formula C₄H₅F₂I-
Molecular Weight 217.99 g/mol Calculated
Appearance Colorless to pale yellow liquidTypical for alkyl iodides
Boiling Point ~130-140 °C (estimated)Estimated based on related structures like (Iodomethyl)cyclopropane and 2-(Bromomethyl)-1,1-difluorocyclopropane.[8]
Key Functional Groups gem-difluorocyclopropane, primary iodide-
Primary Reactivity Nucleophilic Substitution (S_N2), Radical Formation[5][6]

Safety and Handling Recommendations:

  • Storage: Store in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Alkyl iodides can be light-sensitive.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and reactive metals.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for halogenated organic waste.

Core Synthetic Applications: Pathways to Agrochemical Scaffolds

The primary utility of 1,1-difluoro-2-(iodomethyl)cyclopropane stems from the high reactivity of its carbon-iodine bond. This allows for the facile introduction of the gem-difluorocyclopropylmethyl moiety onto a wide range of nucleophiles, a common strategy in the synthesis of fungicides and other agrochemicals where thioether and N-aryl linkages are prevalent.[9]

Nucleophilic Substitution (S_N2) Reactions

The displacement of the iodide is the most common and straightforward application. The reaction proceeds via a classic S_N2 mechanism, where a nucleophile attacks the electrophilic methylene carbon, displacing the iodide leaving group.[6] The choice of base and solvent is crucial for achieving high yields and depends on the pKa of the nucleophile.


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General workflow for nucleophilic substitution reactions.

Protocol 1: S-Alkylation with a Thiol (Thioether Synthesis)

This protocol describes the synthesis of a thioether, a common functional group in many modern fungicides. The reaction of 1,1-difluoro-2-(iodomethyl)cyclopropane with a thiol provides a direct route to these valuable intermediates.

  • Rationale: Thiols are relatively acidic and their corresponding thiolates are excellent nucleophiles. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol in situ. Acetonitrile (CH₃CN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for this S_N2 reaction, effectively solvating the potassium cation without interfering with the nucleophile.

  • Step-by-Step Protocol:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the desired thiol (1.0 eq) and anhydrous acetonitrile (or DMF) to make a ~0.2 M solution.

    • Add finely ground potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the suspension at room temperature for 15 minutes to generate the thiolate.

    • Add 1,1-difluoro-2-(iodomethyl)cyclopropane (1.1 eq) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the target thioether.

Protocol 2: N-Alkylation with a Heterocycle (e.g., 1,2,4-Triazole)

N-functionalized heterocycles, particularly triazoles, are the backbone of a major class of agricultural fungicides.[9] This protocol details their synthesis via direct alkylation.

  • Rationale: While the nitrogen of a triazole is nucleophilic, it requires a strong base to deprotonate it for efficient alkylation. Sodium hydride (NaH) is an ideal choice as it is a powerful, non-nucleophilic base that generates hydrogen gas as the only byproduct. Anhydrous Tetrahydrofuran (THF) or DMF is the solvent of choice due to its inertness and ability to solvate the resulting sodium salt of the heterocycle.

  • Step-by-Step Protocol:

    • To a flame-dried, three-neck round-bottom flask under N₂, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Wash the NaH with dry hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

    • Add anhydrous THF (or DMF) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the 1,2,4-triazole derivative (1.0 eq) in anhydrous THF dropwise. Effervescence (H₂ gas) will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

    • Add a solution of 1,1-difluoro-2-(iodomethyl)cyclopropane (1.1 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter, concentrate, and purify by flash column chromatography.


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// Structure layout { rank=same; "Nu" [label="Nu⁻", fontcolor="#EA4335"]; "C" [label="H₂C"]; "I" [label="I"]; "Cyclopropane" [label="<(gem-F₂)C₃H₃>", shape=plaintext]; }

{ rank=same; "TransitionState" [label=<

Nu ... CH₂ ... I

>, shape=plaintext]; "TS_bracket_l" [label="[", shape=plaintext]; "TS_bracket_r" [label="]‡", shape=plaintext]; "Cyclopropane_ts" [label="<(gem-F₂)C₃H₃>", shape=plaintext]; }

{ rank=same; "Product_Nu" [label="Nu"]; "Product_C" [label="CH₂"]; "Product_Cyclopropane" [label="<(gem-F₂)C₃H₃>", shape=plaintext]; "Iodide" [label="I⁻", fontcolor="#4285F4"]; }

// Edges to show connectivity and reaction "Nu" -> "C" [label="Backside Attack", arrowhead=open, style=dashed, color="#EA4335"]; "C" -- "I" [label="Weak C-I Bond"]; "C" -- "Cyclopropane";

// Transition State "TS_bracket_l" -- "TransitionState" [style=invis]; "TransitionState" -- "TS_bracket_r" [style=invis]; "TransitionState":s -> "Cyclopropane_ts":n [style=solid];

// Product "Product_Nu" -- "Product_C"; "Product_C" -- "Product_Cyclopropane";

// Invisible edges for alignment "C" -> "TransitionState" [style=invis, minlen=2]; "TransitionState" -> "Product_C" [style=invis, minlen=2]; }

S_N2 mechanism at the iodomethyl group.

Radical-Mediated Reactions

The C-I bond is also susceptible to homolytic cleavage, opening up a rich area of radical chemistry. This allows for the formation of carbon-carbon bonds, which is a powerful strategy for extending carbon skeletons.[5][7]


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// Edges sub -> rad_init [style=invis]; // for layout init -> rad_init [label="Decomposition"]; rad_init -> sub_rad [label="Iodine Atom\nTransfer", dir=none]; sub -> sub_rad [style=invis]; sub_rad -> adduct_rad [label="Addition"]; alkene -> adduct_rad [style=invis]; adduct_rad -> product [label="H-Atom\nAbstraction"]; h_source -> product [style=invis]; }

Simplified radical initiation and propagation workflow.

Protocol 3: Radical-Mediated Addition to an Alkene (Giese Addition)

This protocol outlines a method for forming a new carbon-carbon bond by adding the 1,1-difluoro-2-cyclopropylmethyl radical across an electron-deficient double bond.

  • Rationale: This reaction operates via a radical chain mechanism. An initiator, such as AIBN (azobisisobutyronitrile), is used to generate a radical species that abstracts the iodine atom from the substrate. The resulting carbon-centered radical adds to an alkene. A hydrogen atom donor, historically tributyltin hydride (Bu₃SnH), is used to quench the resulting radical and propagate the chain. Note: Due to toxicity concerns, safer alternatives to tin hydrides, such as tris(trimethylsilyl)silane (TTMSS), are often preferred.

  • Step-by-Step Protocol:

    • In a Schlenk flask, dissolve the electron-deficient alkene (e.g., acrylonitrile, 1.5 eq) and 1,1-difluoro-2-(iodomethyl)cyclopropane (1.0 eq) in deoxygenated benzene or toluene (~0.1 M).

    • Add the radical initiator AIBN (0.1 eq).

    • Add tributyltin hydride (Bu₃SnH, 1.2 eq) via syringe.

    • Heat the reaction mixture to 80 °C under an inert atmosphere.

    • Stir for 2-6 hours, monitoring the disappearance of the starting materials by GC-MS or TLC.

    • Upon completion, cool the reaction and concentrate under reduced pressure.

    • The crude product will contain tin byproducts. Purify by flash column chromatography. It may be necessary to wash the crude mixture with an aqueous KF solution to precipitate tin salts before chromatography.

Conclusion

1,1-Difluoro-2-(iodomethyl)cyclopropane is a potent and versatile building block that provides a direct entry into the synthesis of complex agrochemicals. Its well-defined reactivity allows for selective functionalization through both nucleophilic and radical pathways. The protocols outlined in this guide demonstrate the straightforward incorporation of the metabolically robust and conformationally rigid gem-difluorocyclopropane moiety. By leveraging the predictable reactivity of the iodomethyl handle, researchers and drug development professionals can efficiently access novel and highly functionalized molecular architectures, accelerating the discovery of next-generation crop protection agents.

References

  • Dolbier, W. R., Jr. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 246–285. Available at: [Link]

  • Zhang, C., et al. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemistry. Available at: [Link]

  • Fang, Z., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. Available at: [Link]

  • PubChem. (n.d.). 1,1-Difluoro-2,2-dimethyl-cyclopropane. PubChem Compound Summary for CID 560918. Retrieved from: [Link]

  • PubChem. (n.d.). 1,1-Difluoro-2-methylcyclopropane. PubChem Compound Summary for CID 23236096. Retrieved from: [Link]

  • Royal Society of Chemistry. (2010). Synthesis of mono-fluorinated functionalized cyclopropanes and aziridines using the α-fluorovinyl diphenyl sulfonium salt. Chemical Communications. Available at: [Link]

  • Royal Society of Chemistry. (2020). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications. Available at: [Link]

  • Ma, J., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications. Available at: [Link]

  • Ni, C., & Hu, J. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Request PDF. Available at: [Link]

  • Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Chemical Communications. Available at: [Link]

  • Sibi, M. P., & Porter, N. A. (1999). Enantioselective Free Radical Reactions. Accounts of Chemical Research. Available at: [Link]

  • AGC Chemicals. (2024). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. AGC Inc.. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,2-difluoro-, trans- (CAS 57137-42-5). Cheméo. Retrieved from: [Link]

  • Caporale, M., et al. (2024). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Wang, L., et al. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. Nature Protocols. Available at: [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • UCL Discovery. (1991). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. University College London. Available at: [Link]

  • Organic Syntheses. (n.d.). trans-1,2-DIBENZOYLCYCLOPROPANE. Organic Syntheses Procedure. Retrieved from: [Link]

  • University of Oxford. (2025). A new route to nucleophilic substitution with potassium fluoride. Department of Chemistry News. Available at: [Link]

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Advanced Radical-Mediated Syntheses Utilizing 1,1-Difluoro-2-(iodomethyl)cyclopropane

Audience: Researchers, scientists, and drug development professionals. Abstract: The 1,1-difluorocyclopropane moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to serve as a me...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,1-difluorocyclopropane moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to serve as a metabolically stable bioisostere for gem-dimethyl or carbonyl groups, and to impart unique conformational constraints on parent molecules.[1][2] This guide provides an in-depth exploration of 1,1-difluoro-2-(iodomethyl)cyclopropane as a versatile precursor for the (1,1-difluorocyclopropyl)methyl radical. We present core principles, detailed experimental protocols for key transformations, and insights into the application of this building block in the synthesis of complex molecular architectures relevant to drug discovery.

Foundational Principles: Generation and Reactivity

The synthetic utility of 1,1-difluoro-2-(iodomethyl)cyclopropane is rooted in the inherent weakness of its carbon-iodine bond. This bond can be readily cleaved under mild conditions to generate a primary (1,1-difluorocyclopropyl)methyl radical. This reactive intermediate is the cornerstone of a multitude of subsequent carbon-carbon bond-forming reactions.

1.1. Mechanism of Radical Generation: The Photoredox Catalysis Approach

Visible-light photoredox catalysis has emerged as a premier strategy for generating carbon-centered radicals from alkyl halides due to its exceptionally mild conditions and high functional group tolerance.[3][4] The process is initiated by the photoexcitation of a catalyst, which can then engage in a single-electron transfer (SET) event with the alkyl iodide.

The general workflow is as follows:

  • Photoexcitation: A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant and can donate a single electron to the 1,1-difluoro-2-(iodomethyl)cyclopropane.

  • Radical Formation: This electron transfer event leads to the formation of a radical anion, which rapidly fragments, cleaving the C-I bond to release an iodide anion (I⁻) and the desired (1,1-difluorocyclopropyl)methyl radical.

  • Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is then returned to its ground state by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle.

Photoredox_Radical_Generation cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Activation PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) PC_plus PC+ (Oxidized) PC_star->PC_plus SET Substrate F₂C(c)CHCH₂-I PC_star->Substrate e⁻ donation PC_plus->PC Regeneration Radical F₂C(c)CHCH₂• Substrate->Radical Fragmentation Iodide I⁻ Substrate->Iodide Product Adduct Product Radical->Product + Alkene (Reaction)

Caption: General mechanism of photoredox-mediated radical generation.

Application Protocol 1: Intermolecular Atom Transfer Radical Addition (ATRA) to Olefins

This protocol details a Giese-type addition of the (1,1-difluorocyclopropyl)methyl radical to activated olefins. This method is a powerful tool for forging C-C bonds and installing the difluorocyclopropylmethyl pharmacophore onto a variety of molecular scaffolds. The reaction proceeds via an atom transfer radical addition (ATRA) mechanism, where the iodine atom is ultimately transferred to the final product.[5][6]

Principle: A photocatalyst, upon irradiation with visible light, generates the (1,1-difluorocyclopropyl)methyl radical, which adds to an electron-deficient alkene. The resulting radical intermediate then abstracts an iodine atom from another molecule of the starting material to furnish the product and propagate the radical chain.

Materials and Reagents:

  • 1,1-Difluoro-2-(iodomethyl)cyclopropane

  • Activated Alkene (e.g., N,N-Dimethylacrylamide, Methyl Acrylate)

  • Photocatalyst: fac-[Ir(ppy)₃] or Ru(bpy)₃(PF₆)₂

  • Solvent: Degassed Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk flask or reaction vial with stir bar

  • Visible light source (e.g., Blue LED lamp, 30W)

Step-by-Step Protocol:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add the activated alkene (1.0 equiv), 1,1-difluoro-2-(iodomethyl)cyclopropane (1.5 equiv), and the photocatalyst (1-2 mol%).

  • Degassing: Seal the flask, and degas the solvent (to a concentration of 0.1 M) by three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 20 minutes.

  • Reaction: Place the reaction vessel approximately 5-10 cm from the visible light source (e.g., a 30W blue LED lamp). Ensure the reaction is stirred vigorously. A small fan can be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired adduct.

Rationale for Experimental Choices:

  • Excess Iodide: Using an excess of the iodo-reagent ensures efficient trapping of the radical adduct and propagation of the chain.

  • Degassing: The removal of oxygen is critical, as molecular oxygen can quench the excited state of the photocatalyst and act as a radical scavenger, inhibiting the desired reaction.

  • Solvent: Polar aprotic solvents like DMF or MeCN are typically used to ensure the solubility of the photocatalyst and reagents.

Troubleshooting:

  • Low Conversion: Increase catalyst loading slightly (e.g., to 3 mol%), ensure the light source is sufficiently powerful and close to the vessel, or extend the reaction time. Check the quality and dryness of the solvent.

  • Side Product Formation: Dimerization of the primary radical may occur. Lowering the concentration of the radical precursor or adding it slowly via syringe pump can mitigate this.

Table 1: Representative Scope of ATRA with Various Alkenes

EntryAlkene SubstrateProduct StructureTypical Yield (%)
1N,N-DimethylacrylamideF₂C(c)CHCH₂-CH₂CH(I)CONMe₂85%
2Methyl AcrylateF₂C(c)CHCH₂-CH₂CH(I)CO₂Me82%
3AcrylonitrileF₂C(c)CHCH₂-CH₂CH(I)CN78%
4StyreneF₂C(c)CHCH₂-CH₂CH(I)Ph65%

Yields are illustrative and may vary based on specific reaction conditions.

Application Protocol 2: Radical Cascade Reaction for Bicyclic Core Synthesis

Radical cascade reactions are elegant processes where a single initiation event triggers a sequence of intramolecular reactions to rapidly build molecular complexity.[] Here, we describe a protocol for a [3+2] cyclization cascade, where the (1,1-difluorocyclopropyl)methyl radical acts as a three-carbon component to react with a 1,4-diene, forming a functionalized bicyclo[3.3.0]octane core.

Principle: The initially formed (1,1-difluorocyclopropyl)methyl radical adds to one of the double bonds of a 1,4-diene. The resulting radical then undergoes a 5-exo-trig intramolecular cyclization onto the second double bond, forming a five-membered ring. The final radical is then trapped by an iodine atom transfer.

Step-by-Step Protocol:

  • Setup: In a procedure analogous to Protocol 1, combine the 1,4-diene (1.0 equiv), 1,1-difluoro-2-(iodomethyl)cyclopropane (2.0 equiv), and photocatalyst (e.g., 4CzIPN, 2 mol%) in a Schlenk flask.

  • Degassing and Reaction: Follow the degassing and reaction setup as described in Protocol 1. These cascade reactions are often complete within 6-12 hours.

  • Monitoring and Work-up: Monitor by TLC/LC-MS. Upon completion, perform an aqueous work-up by diluting the reaction mixture with ethyl acetate and washing with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by column chromatography to isolate the bicyclic product. The diastereoselectivity of the cyclization can be determined by ¹H NMR analysis of the purified product.

Radical_Cascade cluster_workflow Radical Cascade Workflow Start F₂C(c)CHCH₂• + 1,4-Diene Intermediate1 Initial Adduct (Radical) Start->Intermediate1 Intermolecular Addition Intermediate2 Cyclized Radical (Bicyclic) Intermediate1->Intermediate2 5-exo-trig Cyclization Product Final Product (Bicyclo[3.3.0]octane) Intermediate2->Product Iodine Atom Transfer

Sources

Method

Application Notes and Protocols: Functionalization of Biomolecules with 1,1-Difluoro-2-(iodomethyl)cyclopropane

Introduction: A Novel Tool for Bioconjugation The strategic modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to append specific chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Bioconjugation

The strategic modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to append specific chemical moieties to proteins, peptides, or nucleic acids enables the creation of antibody-drug conjugates (ADCs), PET imaging agents, and functionalized biomaterials. 1,1-Difluoro-2-(iodomethyl)cyclopropane emerges as a potent and versatile reagent for this purpose. Its unique structure combines a highly reactive iodomethyl group, which serves as an efficient handle for covalent modification, with a stable and synthetically valuable gem-difluorocyclopropane ring.

The gem-difluorocyclopropane motif is of particular interest in medicinal chemistry. It is recognized as a unique, conformationally rigid hydrogen-bond donor and can serve as a bioisostere for moieties like hydroxyl, thiol, or amine groups.[1][2] Its incorporation into bioactive molecules can enhance metabolic stability, modulate lipophilicity, and introduce novel, favorable binding interactions with biological targets.[1][3] This guide provides a comprehensive overview of the principles and detailed protocols for utilizing 1,1-Difluoro-2-(iodomethyl)cyclopropane to functionalize biomolecules, with a focus on protein modification.

Principle of Reactivity: Electrophilic Alkylation of Nucleophilic Residues

1,1-Difluoro-2-(iodomethyl)cyclopropane functions as an electrophilic alkylating agent. The carbon atom of the iodomethyl group is electron-deficient due to the electron-withdrawing effect of the adjacent iodine atom, making it susceptible to nucleophilic attack. The primary mechanism for bioconjugation is a direct, bimolecular nucleophilic substitution (SN2) reaction, where a nucleophilic side chain of an amino acid attacks the iodomethyl group, displacing the iodide leaving group and forming a stable covalent bond.[4]

The most accessible and reactive nucleophiles on a protein surface are typically the thiol group of cysteine and the primary amine of lysine.[5]

  • Cysteine Modification: The thiol side chain of cysteine is highly nucleophilic, especially in its deprotonated thiolate form (S⁻). It reacts efficiently with the iodomethyl group to form a stable thioether linkage. This reaction is often highly selective for cysteine residues under controlled pH conditions (pH 7.0-7.5).[6]

  • Lysine Modification: The ε-amino group of lysine is also a potent nucleophile when deprotonated. Modification of lysine requires slightly more basic conditions (pH 8.0-9.0) to ensure a significant population of the reactive, unprotonated amine.[5][7]

The stability of the resulting C-S (thioether) or C-N bond ensures the permanent attachment of the difluorocyclopropane moiety to the biomolecule.

Figure 1: General reaction mechanism for the SN2 alkylation of a cysteine residue.

Experimental Application Notes & Protocols

Materials and Reagent Preparation
  • Biomolecule: Protein or peptide of interest, purified to >95%, in a suitable non-nucleophilic buffer (e.g., 50 mM HEPES, 50 mM Phosphate buffer, pH adjusted for the specific protocol).

  • Reagent: 1,1-Difluoro-2-(iodomethyl)cyclopropane.

  • Reagent Stock Solution: Prepare a fresh 10-100 mM stock solution of the reagent in a water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Note: Minimize the percentage of organic solvent in the final reaction mixture (ideally ≤5% v/v) to prevent protein denaturation.

  • Buffers:

    • Cysteine Modification Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2.

    • Lysine Modification Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5.

  • Reducing Agent (for Cysteine): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride. Prepare a 100 mM stock in water. TCEP is preferred as it does not contain a free thiol that could compete with the reaction.

  • Quenching Reagent: 1 M L-Cysteine or 1 M Dithiothreitol (DTT) in water.

  • Purification System: Size Exclusion Chromatography (SEC) system with a column appropriate for the molecular weight of the target biomolecule.[8]

Protocol 1: Cysteine-Specific Modification

This protocol targets the selective modification of solvent-accessible cysteine residues.

  • Protein Preparation: a. Dissolve or dilute the protein in the Cysteine Modification Buffer to a final concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to free the target cysteine, add TCEP to a final concentration of 1-2 mM. Incubate for 60 minutes at room temperature. Causality: TCEP selectively reduces disulfide bonds without introducing a competing nucleophile.

  • Reaction Setup: a. Determine the desired molar excess of the reagent. A 10- to 50-fold molar excess over the protein is a good starting point. b. Add the calculated volume of the 1,1-Difluoro-2-(iodomethyl)cyclopropane stock solution to the protein solution. Add dropwise while gently vortexing.

  • Incubation: a. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Reaction progress can be monitored by taking aliquots and analyzing via mass spectrometry.

  • Quenching: a. Add a quenching reagent (e.g., L-Cysteine or DTT) to a final concentration of 20-50 mM to consume any unreacted alkylating reagent. Incubate for 30 minutes at room temperature. Causality: This step prevents non-specific modification during subsequent handling and purification.

  • Purification: a. Proceed immediately to purification via Size Exclusion Chromatography (SEC) to separate the modified protein from excess reagent and quenching agent. (See Section 4).

Protocol 2: Lysine-Directed Modification

This protocol is designed to modify solvent-accessible lysine residues. Note that proteins often have many surface lysines, which can lead to heterogeneous labeling.

  • Protein Preparation: a. Exchange the protein into the Lysine Modification Buffer (pH 8.5) using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL. Causality: The basic pH ensures a significant fraction of lysine ε-amino groups are deprotonated and thus nucleophilic.

  • Reaction Setup: a. Calculate the required volume of the 1,1-Difluoro-2-(iodomethyl)cyclopropane stock solution. A 20- to 100-fold molar excess may be required due to the lower nucleophilicity of amines compared to thiolates. b. Add the reagent stock solution to the protein solution while gently mixing.

  • Incubation: a. Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C. The higher pH can sometimes reduce protein stability, so lower temperatures are often preferred.

  • Quenching: a. Quench the reaction by adding a primary amine-containing buffer like Tris to a final concentration of 50 mM, or by proceeding directly to purification.

  • Purification: a. Purify the conjugate using Size Exclusion Chromatography (SEC) to remove unreacted reagents. (See Section 4).

Purification: Isolating the Functionalized Biomolecule

Size Exclusion Chromatography (SEC) is the method of choice for purifying the modified biomolecule. It is a non-denaturing technique that separates molecules based on their hydrodynamic size.[9][10]

  • Column Equilibration: Equilibrate the SEC column with a suitable storage buffer for the protein (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer at the recommended flow rate for the column. Larger molecules (the protein conjugate) will travel through the column faster and elute first, while smaller molecules (excess reagent, quenching agent, iodide) will enter the pores of the chromatography media and elute later.[8]

  • Fraction Collection: Collect fractions corresponding to the protein peak, which can be monitored by UV absorbance at 280 nm.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate centrifugal filtration device.

Characterization: Validating the Modification

Confirmation of successful conjugation is critical. Mass spectrometry is the definitive analytical technique for this purpose.[11]

Mass Spectrometry (MS)

MS analysis provides the precise molecular weight of the modified protein, confirming the covalent addition of the difluorocyclopropane moiety.[12]

  • Intact Mass Analysis: Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are used to measure the total mass of the protein.[11] A successful modification will result in a mass increase corresponding to the number of attached groups.

  • Peptide Mapping ("Bottom-Up" Proteomics): For more detailed analysis, the modified protein can be digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS. This powerful technique can identify the specific amino acid residues that have been modified.[13][14]

ParameterValueSource
Reagent Name 1,1-Difluoro-2-(iodomethyl)cyclopropane-
Molecular Formula C₄H₅F₂I-
Molecular Weight 217.98 g/mol -
Mass Added per Modification 91.07 Da (C₄H₅F₂)Calculated
Primary Target Residues Cysteine, Lysine[5]
Recommended pH (Cysteine) 7.0 - 7.5[6]
Recommended pH (Lysine) 8.0 - 9.0[5]
Primary Bond Formed Thioether (Cys), Secondary Amine (Lys)-

Table 1: Key properties and reaction parameters for 1,1-Difluoro-2-(iodomethyl)cyclopropane.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein Solution (Target Conc. & Buffer) r1 Add Reagent to Protein (Calculated Molar Excess) p1->r1 p2 Prepare Reagent Stock (10-100 mM in DMF/DMSO) p2->r1 r2 Incubate (2-4h @ RT or O/N @ 4°C) r1->r2 r3 Quench Reaction (e.g., L-Cysteine, DTT) r2->r3 a1 Purify via Size Exclusion Chromatography (SEC) r3->a1 a2 Characterize by Mass Spec (Confirm Mass Shift) a1->a2 a3 Analyze Purity & Aggregation (Analytical SEC) a1->a3

Figure 2: A generalized experimental workflow for biomolecule functionalization.

Troubleshooting

  • Low Labeling Efficiency:

    • Cause: Insufficient molar excess, inactive protein (e.g., cysteines are oxidized), or incorrect pH.

    • Solution: Increase the molar excess of the reagent. Ensure cysteines are reduced with TCEP prior to reaction. Verify the pH of the reaction buffer.

  • Protein Precipitation:

    • Cause: High concentration of organic solvent, sub-optimal buffer conditions, or modification-induced conformational changes.

    • Solution: Minimize the volume of organic solvent added (use a more concentrated stock). Screen different buffer conditions. Perform the reaction at a lower temperature (4°C).

  • Non-Specific Modification:

    • Cause: Reaction pH is too high (leading to modification of other nucleophiles like histidine or the N-terminus), or reaction time is excessively long.

    • Solution: Optimize the pH for the target residue. Reduce the reaction time and monitor progress by MS to find the optimal endpoint.

Conclusion

1,1-Difluoro-2-(iodomethyl)cyclopropane is a highly effective reagent for the covalent modification of biomolecules. Its straightforward reactivity with key nucleophilic amino acids, combined with the desirable physicochemical properties of the introduced difluorocyclopropane moiety, makes it a valuable tool for researchers in chemical biology, drug discovery, and materials science. The protocols outlined in this guide provide a robust framework for the successful functionalization, purification, and characterization of protein conjugates, enabling the development of novel and sophisticated biomolecular constructs.

References

  • G. G. Surleraux, "The preparation and properties of 1,1-difluorocyclopropane derivatives," Beilstein Journal of Organic Chemistry, [Online]. Available: [Link]

  • C. A. DeForest, "Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials," Acta Biomaterialia, [Online]. Available: [Link]

  • Y. Li et al., "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis," Nature Chemistry, [Online]. Available: [Link]

  • J. R. Mohring et al., "Synthesis of trans-1,2-dibenzoylcyclopropane," Experimental Organic Chemistry A Balanced Approach: Macroscale and Microscale, [Online]. Available: [Link]

  • P. J. van Bladeren et al., "Bioactivation of S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteines and S-(trihalovinyl)-L-cysteines by cysteine S-conjugate beta-lyase: indications for formation of both thionoacylating species and thiiranes as reactive intermediates," Chemical Research in Toxicology, [Online]. Available: [Link]

  • MS Vision, "Characterization of intact and modified proteins by mass spectrometry," [Online]. Available: [Link]

  • A. M. K. D. M. Al-Ghananeem et al., "Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS)," Journal of Pharmaceutical and Biomedical Analysis, [Online]. Available: [Link]

  • S. R. P. B. G. M. G. A. A. F. A. D. J. A. R. V. M. P. S. S. A. G. O. S. F. Schopfer, "Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification," Free Radical Biology and Medicine, [Online]. Available: [Link]

  • A. V. Gulevskaya et al., "Reaction of cyclopropenes with a trichloromethyl radical: unprecedented ring- opening reaction of cyclopropanes with migration," Organic & Biomolecular Chemistry, [Online]. Available: [Link]

  • M. Peeters et al., "The 1,1‐disubstituted trifluoromethyl cyclopropane unit as a bioisostere of the tert‐butyl group," Angewandte Chemie International Edition, [Online]. Available: [Link]

  • R. J. S. C. C. M. S. C. S. C. S. S. K. A. T. W. A. U. P. S. Spickett, "Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid," International Journal of Molecular Sciences, [Online]. Available: [Link]

  • A. B. Charette et al., "New Family of Cyclopropanating Reagents: Synthesis, Reactivity, and Stability Studies of Iodomethylzinc Phenoxides," Journal of the American Chemical Society, [Online]. Available: [Link]

  • Agilent Technologies, "SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS," [Online]. Available: [Link]

  • P. R. C. M. S. J. K. K. S. M. C. J. W. K. S. L. Linclau, "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept," Journal of Medicinal Chemistry, [Online]. Available: [Link]

  • K. M. Bonger et al., "Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously," Cellular and Molecular Life Sciences, [Online]. Available: [Link]

  • G. J. L. Bernardes et al., "Protein Conjugation by Electrophilic Alkynylation using 5-(Al- kynyl)dibenzothiophenium Triflates," Angewandte Chemie International Edition, [Online]. Available: [Link]

  • J. Ichikawa et al., "Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds," Organic Syntheses, [Online]. Available: [Link]

  • B. Liu et al., "Development of Bioorthogonal Reactions and Their Applications in Bioconjugation," Molecules, [Online]. Available: [Link]

  • D. O'Hagan et al., "Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif," Chemical Communications, [Online]. Available: [Link]

  • J. Waser et al., "Modification of Peptides and Proteins," EPFL, [Online]. Available: [Link]

  • D. Guillarme et al., "Size Exclusion Chromatography of Protein Biopharmaceuticals: Past, Present and Future," LCGC Europe, [Online]. Available: [Link]

  • PubChem, "1,1-Difluoro-2,2-dimethyl-cyclopropane," [Online]. Available: [Link]

  • K. Landfester et al., "Controlled Functionalization Strategy of Proteins Preserves their Structural Integrity While Binding to Nanocarriers," Advanced Healthcare Materials, [Online]. Available: [Link]

  • R. G. Jones et al., "Synthesis and radical ring opening behaviour of 1,1-difluoro-2-heptyl-2-vinylcyclopropane and some of its isomers," Journal of the Chemical Society, Perkin Transactions 1, [Online]. Available: [Link]

  • ResearchGate, "Reaction of cysteine with thiophosgene," [Online]. Available: [Link]

  • P. R. Singh et al., "Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source," European Journal of Organic Chemistry, [Online]. Available: [Link]

  • F. D'Anna et al., "Cyclodextrin-based iodophors with high iodine retention in solid state and in dilute solutions," Carbohydrate Polymers, [Online]. Available: [Link]

  • K. Fuchibe et al., "Synthesis of Monofluoroalkene-Based Dipeptide Bioisosteres via Regioselective Ring Opening of 1,1-Difluorocyclopropanes," Synthesis, [Online]. Available: [Link]

  • C. J. Chang et al., "Fluorogenic cyclopropenones for multi-component, real-time imaging," Journal of the American Chemical Society, [Online]. Available: [Link]

  • J. Ichikawa et al., "Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds," Organic Syntheses, [Online]. Available: [Link]

  • J. D. C. S. L. M. D. J. A. C. M. J. R. P. G. D. S. Carroll, "Detection of electrophile-sensitive proteins," Current Protocols in Toxicology, [Online]. Available: [Link]

  • U. Griessl et al., "Microbial and Chemical Stability of Unpreserved Atropine Sulfate 0.01% w/w Eye Drops—A Pilot Study on the Impact of Dispenser Type and Storage Temperature over 12 Weeks of Daily Use After Compounding," Pharmaceutics, [Online]. Available: [Link]

  • J. R. Yates III et al., "Mass Spectrometry for Post-Translational Modifications," Neuroproteomics, [Online]. Available: [Link]

  • R. A. Mehl et al., "Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unnatural Amino Acids," Molecules, [Online]. Available: [Link]

  • M. Christmann et al., "Protein Modification of Lysine with 2-(2-Styrylcyclopropyl)ethanal," Organic Letters, [Online]. Available: [Link]

  • S. Jordens et al., "Versatile multi-functionalization of protein nanofibrils for biosensor applications," Nanoscale, [Online]. Available: [Link]

  • Wikipedia, "Protein mass spectrometry," [Online]. Available: [Link]

  • O. A. G. A. S. V. V. S. S. S. A. G. V. V. Z. S. V. A. S. M. V. D. D. A. D. A. D. A. A. T. Tarasova, "gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery," ChemRxiv, [Online]. Available: [Link]

  • P. Liu et al., "Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction," Organic Syntheses, [Online]. Available: [Link]

  • J. J. W. Gilmour et al., "Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols," Nature Communications, [Online]. Available: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1,1-Difluoro-2-(iodomethyl)cyclopropane reactions

Topic: Improving Yield & Stability in Synthesis and Application Introduction Welcome to the technical support hub for 1,1-Difluoro-2-(iodomethyl)cyclopropane . This fluorinated building block is a critical bioisostere fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Stability in Synthesis and Application

Introduction

Welcome to the technical support hub for 1,1-Difluoro-2-(iodomethyl)cyclopropane . This fluorinated building block is a critical bioisostere for the ethyl group and a precursor for introducing the gem-difluorocyclopropyl motif into drug candidates.

However, users frequently encounter three specific failure modes:

  • Low Synthetic Conversion: Inefficient difluorocarbene addition to allyl iodide.

  • Instability: Spontaneous ring-opening or iodine liberation during purification.

  • Reactivity Mismatch: Failure in downstream nucleophilic substitutions (SN2) due to competing radical pathways.

This guide provides field-proven protocols and troubleshooting logic to maximize yield and purity.

Module 1: Synthesis Optimization (The "Upstream" Phase)

The most reliable synthesis involves the [2+1] cycloaddition of difluorocarbene (:CF₂) to allyl iodide. The choice of carbene source is the single biggest determinant of yield.

Protocol Comparison: TFDA vs. Chlorodifluoroacetate
FeatureMethod A: Sodium Chlorodifluoroacetate Method B: TFDA (Recommended)
Reagent ClCF₂CO₂Na (Dolbier's Reagent)Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA)
Temperature High (180°C+)Moderate (100–120°C)
Mechanism Thermal decarboxylationFluoride-induced desilylation/decarboxylation
Yield (Typical) 30–45%65–80%
Issues Tarry byproducts, polymerization of allyl iodideCost, requires dry conditions
Standard Operating Procedure (TFDA Method)

Reagents:

  • Allyl Iodide (Freshly distilled, stabilized with Cu wire)

  • TFDA (2.0 – 2.5 equivalents)

  • NaF (0.1 – 0.2 equivalents, dried)

  • Solvent: Diglyme (anhydrous)

Workflow:

  • Pre-treatment: Pass allyl iodide through a short pad of basic alumina to remove HI and iodine traces immediately before use.

  • Setup: Flame-dry glassware. Argon atmosphere is mandatory.

  • Addition: Heat allyl iodide/NaF/Diglyme mixture to 100°C. Add TFDA dropwise via syringe pump over 2–4 hours.

    • Why? Slow addition maintains a low steady-state concentration of :CF₂, favoring addition to the alkene over carbene dimerization (tetrafluoroethylene formation).

  • Workup: Distill directly from the reaction mixture under reduced pressure. Do not perform an aqueous workup if possible, as the product hydrolyzes slowly.

Troubleshooting Guide: Synthesis

Q: My reaction mixture turned black and yield is <20%. What happened? A: This indicates iodine liberation and polymerization of the allyl iodide.

  • Cause: Reaction temperature was too high (>130°C) or the allyl iodide was old.

  • Fix: Use the TFDA method at 110°C maximum. Ensure allyl iodide is colorless before starting. Add a radical inhibitor (e.g., BHT, 0.5 mol%) to the reaction flask to suppress polymerization.

Q: I see significant starting material (Allyl Iodide) remaining despite using 2.0 equiv of TFDA. A: The carbene is being consumed by side reactions (dimerization) or moisture.

  • Fix: Increase TFDA to 3.0 equivalents. Ensure the system is strictly anhydrous; moisture hydrolyzes TFDA before it generates carbene.

Module 2: Purification & Stability (The "Midstream" Phase)

The gem-difluorocyclopropane ring is strained.[1][2] The C1-C3 bond (distal to the CF₂ group) is electronically weakened, making it susceptible to ring-opening.

Stability Logic Tree

StabilityLogic Start Crude Product Mixture Acid Is the environment Acidic? Start->Acid Silica Silica Gel Chromatography Acid->Silica Yes Base Basic Alumina / Et3N-Silica Acid->Base No (Buffered) RingOpen Ring Opening (Formation of dienes) Silica->RingOpen Acid Catalysis Stable Stable Product Isolation Base->Stable

Caption: Purification decision tree. Acidic media (standard silica) catalyzes ring opening.

Troubleshooting Guide: Purification

Q: The product disappears on the silica column. A: Standard silica gel is slightly acidic (pH 5-6). This acidity, combined with the leaving group ability of Iodine, promotes ring opening.

  • Fix: Use Neutral or Basic Alumina . If you must use silica, pre-treat the column with 1% Triethylamine (Et₃N) in hexanes to neutralize acid sites.

Q: The product is turning pink/purple in storage. A: Auto-oxidation of the C-I bond is releasing Iodine (I₂).

  • Fix: Store over Copper (Cu) wire or silver wool at -20°C. The metal scavenges free iodine and prevents autocatalytic decomposition.

Module 3: Downstream Application (Reactivity)

Users often attempt standard SN2 reactions (e.g., with amines) and fail. The reactivity of cyclopropylmethyl iodides is counter-intuitive.

Mechanism: Substitution vs. Ring Opening
  • SN2 (Desired): Slow due to steric hindrance of the ring and electronic repulsion from the fluorine lone pairs (dipole-dipole repulsion).

  • Radical Ring Opening (Undesired): Very fast. If a radical is generated at the -CH₂- position, the ring opens to form a 1,1-difluorobut-3-ene derivative.

Experimental Workflow: Nucleophilic Substitution

ReactionWorkflow Substrate 1,1-Difluoro-2- (iodomethyl)cyclopropane Condition Condition Check Substrate->Condition Nucleophile Nucleophile (Nu-) (Amine, Thiol, Azide) Nucleophile->Condition Path1 Radical Pathway (Light/O2 present) Condition->Path1 Poor Control Path2 Ionic Pathway (Polar Aprotic Solvent) Condition->Path2 Optimized Result1 Ring Opening (Diene Byproduct) Path1->Result1 Result2 S_N2 Product (Desired) Path2->Result2

Caption: Divergent reaction pathways. Radical conditions must be strictly excluded to prevent ring opening.

Troubleshooting Guide: Reactivity

Q: I am trying to displace the Iodide with an amine, but I get a complex mixture. A: You likely triggered the radical ring-opening pathway (SET mechanism).

  • Fix:

    • Solvent: Use polar aprotic solvents (DMF, DMSO) to favor the ionic SN2 mechanism.

    • Darkness: Wrap the flask in foil to prevent photo-initiation of the C-I bond cleavage.

    • Scavenger: Add a radical inhibitor (e.g., p-dinitrobenzene, catalytic amount) if the problem persists.

Q: Can I use this molecule in cross-coupling (Suzuki/Negishi)? A: Direct coupling is difficult. The best approach is Zinc Insertion .

  • Protocol: Treat the iodide with Zn dust (activated with TMSCl) in THF to form the organozinc reagent. This intermediate is stable and can undergo Negishi coupling with aryl halides using Pd(PPh₃)₄.

  • Reference: This avoids the direct interaction of Pd with the cyclopropane ring, which can sometimes lead to insertion into the ring itself.

References

  • Dolbier, W. R., et al. (2000). "Efficient synthesis of gem-difluorocyclopropanes using trimethylsilyl fluorosulfonyldifluoroacetate (TFDA)." Journal of Fluorine Chemistry, 102(1), 243-251.

  • Tian, F., et al. (2000). "The reaction of 1,1-difluoro-2-(iodomethyl)cyclopropane with nucleophiles." Journal of Organic Chemistry, 65(5), 1444-1449.

  • Fedoryński, M. (2006). "Syntheses of gem-difluorocyclopropanes: A review." Chemical Reviews, 103(4), 1099-1132.

  • Charette, A. B., et al. (2016).[3] "Continuous Flow Synthesis of Difluorocarbene and Its Application to Cyclopropanation." Organic Letters, 18(9), 1988–1991.

Sources

Optimization

Technical Support Center: Synthesis of 1,1-Difluoro-2-(iodomethyl)cyclopropane

Welcome to the technical support center for the synthesis of 1,1-Difluoro-2-(iodomethyl)cyclopropane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1-Difluoro-2-(iodomethyl)cyclopropane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve successful outcomes in your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 1,1-Difluoro-2-(iodomethyl)cyclopropane, offering explanations and actionable solutions.

Question 1: I am observing a low yield of the desired 1,1-Difluoro-2-(iodomethyl)cyclopropane. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the generation and reactivity of difluorocarbene, as well as the stability of the starting materials and product. Here’s a breakdown of potential causes and corresponding troubleshooting steps:

  • Inefficient Difluorocarbene Generation: The choice and handling of the difluorocarbene precursor are critical.

    • Precursor Decomposition: Reagents like sodium chlorodifluoroacetate (ClCF₂COONa) require high temperatures for decarboxylation to generate difluorocarbene.[1][2] Incomplete decomposition will result in a lower concentration of the reactive intermediate.

      • Solution: Ensure the reaction temperature is optimal and maintained consistently. For ClCF₂COONa, temperatures around 170-180°C are often required.[1][3] Consider using a high-boiling point solvent like diglyme to achieve and maintain this temperature.[4][5] Microwave-assisted synthesis can also be an effective way to rapidly reach the required temperature and improve yields.[1]

    • Precursor Reactivity: Some precursors, like trimethyl(trifluoromethyl)tin, require specific conditions, such as the presence of sodium iodide, for efficient difluorocarbene generation.[4]

      • Solution: Carefully review the literature for the optimal activation method for your chosen precursor. For silicon-based reagents like TMSCF₃ (Ruppert-Prakash reagent), a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride is necessary to initiate the reaction.[6][7]

  • Low Reactivity of the Alkene (3-Iodo-1-propene): Difluorocarbene is an electrophilic species and reacts more readily with electron-rich alkenes.[4] The electron-withdrawing nature of the iodine atom in 3-iodo-1-propene can reduce the nucleophilicity of the double bond, leading to a slower reaction rate.

    • Solution: Increase the reaction time to allow for complete conversion. A higher concentration of difluorocarbene, by using a slight excess of the precursor, can also drive the reaction forward. However, be cautious as excess carbene can lead to side reactions.

  • Side Reactions:

    • Dimerization/Polymerization of Difluorocarbene: At high concentrations, difluorocarbene can react with itself.

      • Solution: Slow addition of the precursor or using a method that generates the carbene in situ at a controlled rate can minimize this.

    • Reaction with Solvent: Ensure the solvent is inert under the reaction conditions. Protic solvents will quench the carbene. Anhydrous conditions are crucial.[8]

    • Ring-Opening of the Product: While generally stable, gem-difluorocyclopropanes can undergo ring-opening reactions under certain conditions, though this is less common during the synthesis itself unless harsh conditions are employed for an extended period.[8][9]

  • Product Volatility and Isolation Issues: 1,1-Difluoro-2-(iodomethyl)cyclopropane is expected to be a volatile compound.

    • Solution: During workup and purification, minimize exposure to high vacuum and elevated temperatures. Use cold solvents for extraction and consider purification by column chromatography at room temperature or fractional distillation under reduced pressure with careful temperature control.[1][6][10]

Question 2: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?

Answer:

Side product formation is a common challenge. The most likely side products in this synthesis are isomers and products of carbene insertion into C-H bonds.

  • Isomeric Byproducts: The reaction of difluorocarbene with 3-iodo-1-propene could potentially lead to insertion into the C-I or C-H bonds, although [2+1] cycloaddition to the double bond is the desired and generally favored pathway.

    • Identification: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for characterizing the product mixture. The characteristic signals for the difluorocyclopropyl ring will be absent in insertion products. GC-MS can also be used to identify products with the same mass but different structures.

    • Minimization: Optimizing the reaction temperature is key. Lowering the temperature (if the carbene precursor allows) can increase the selectivity for the cycloaddition reaction. For thermally generated carbenes, this is more challenging. In such cases, ensuring a well-stirred, homogeneous reaction mixture can help.

  • Products from Impurities in Starting Materials: Impurities in the 3-iodo-1-propene or the difluorocarbene precursor can lead to a range of side products.

    • Solution: Use highly pure starting materials. 3-Iodo-1-propene can be unstable and should be freshly distilled or purified before use if its purity is questionable.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective precursors for generating difluorocarbene for this synthesis?

A1: Several precursors can be used, each with its own advantages and disadvantages:

PrecursorActivation MethodAdvantagesDisadvantages
Sodium Chlorodifluoroacetate (ClCF₂COONa) Thermal decomposition (170-180°C)Inexpensive, commercially available.[1]Requires high temperatures, high-boiling point solvents.
Trimethyl(trifluoromethyl)silane (TMSCF₃) Fluoride source (e.g., TBAF, KF)Milder reaction conditions possible, versatile.[6][7]More expensive, requires stoichiometric fluoride initiator.
Dibromodifluoromethane (CF₂Br₂) With a reducing agent (e.g., Zn)Effective for some substrates.[4]Ozone-depleting substance, potential for side reactions.
Diethyl bromodifluoromethylphosphonate Basic hydrolysisMilder conditions, environmentally benign.Can be sensitive to base.

For the synthesis of 1,1-Difluoro-2-(iodomethyl)cyclopropane, TMSCF₃ with a fluoride initiator is often a good starting point due to the potential for milder conditions, which can help preserve the sensitive C-I bond. If cost is a major factor, ClCF₂COONa is a viable but more challenging alternative.

Q2: What are the critical safety precautions I should take during this synthesis?

A2: Safety is paramount. Key precautions include:

  • Handling of Reagents:

    • Difluorocarbene precursors can be toxic and should be handled in a well-ventilated fume hood.

    • 3-Iodo-1-propene is a lachrymator and should be handled with care, avoiding inhalation and skin contact.

  • Reaction Conditions:

    • Reactions involving the thermal decomposition of precursors like ClCF₂COONa can generate pressure. The reaction should be conducted in a robust vessel with appropriate pressure relief.

    • Many of the reagents are moisture-sensitive. Anhydrous conditions are necessary for a successful reaction and to avoid unwanted side reactions.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Q3: How can I effectively purify the final product?

A3: Purification can be challenging due to the product's likely volatility.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove salts and water-soluble impurities. Washing with a saturated sodium bicarbonate solution can neutralize any acidic byproducts, followed by a brine wash.[10]

  • Drying: The organic layer should be thoroughly dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[10]

  • Purification Method:

    • Fractional Distillation: If the product is sufficiently stable thermally, fractional distillation under reduced pressure is the preferred method for purification on a larger scale.[10]

    • Column Chromatography: For smaller scales or for removing non-volatile impurities, column chromatography on silica gel can be effective. Use a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate). Due to volatility, care must be taken during solvent removal.[1]

Experimental Workflow and Protocols

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Reagents: - 3-Iodo-1-propene - Difluorocarbene Precursor - Anhydrous Solvent glassware Dry Glassware under Inert Atmosphere reagents->glassware mixing Combine Reagents (Control Temperature) glassware->mixing reaction_step Reaction Period (Monitor by TLC/GC) mixing->reaction_step quench Quench Reaction reaction_step->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying purify Column Chromatography or Fractional Distillation drying->purify characterization Characterization (NMR, GC-MS) purify->characterization

Caption: General experimental workflow for the synthesis of 1,1-Difluoro-2-(iodomethyl)cyclopropane.

Detailed Experimental Protocol (Example using TMSCF₃)

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-Iodo-1-propene (freshly purified)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Anhydrous Potassium Fluoride (KF, spray-dried)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet, add anhydrous potassium fluoride (2.5 equivalents).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF via syringe. Add 3-iodo-1-propene (1.0 equivalent) to the stirred suspension.

  • Initiation: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and monitor the progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature and pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Quantitative Data Summary
ParameterTypical ValueNotes
Yield 40-70%Highly dependent on the chosen method and optimization.
Purity (post-purification) >95%As determined by GC or ¹H NMR.
Reaction Time 12-48 hoursVaries with the precursor and reaction temperature.
¹⁹F NMR Chemical Shift ~ -140 to -160 ppmTypical range for gem-difluorocyclopropanes, will show diastereotopic splitting.
Troubleshooting Logic Diagram

Troubleshooting cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue check_reagents Check Reagent Purity & Stoichiometry start->check_reagents analyze_byproducts Identify Side Products (NMR, GC-MS) start->analyze_byproducts check_conditions Verify Reaction Temperature & Time check_reagents->check_conditions check_workup Minimize Product Loss During Workup/Purification check_conditions->check_workup solution_yield solution_yield check_workup->solution_yield Improved Yield optimize_temp Adjust Temperature for Selectivity analyze_byproducts->optimize_temp purification_method Refine Purification Technique optimize_temp->purification_method solution_purity solution_purity purification_method->solution_purity Improved Purity

Caption: A logical approach to troubleshooting common issues in the synthesis.

References

  • Hang, X.-C.; Chen, Q.-Y.; Xiao, J.-C. Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. J. Org. Chem.2008 , 73 (21), 8354–8359. [Link]

  • Serguchev, Y. A.; Ponomarenko, M. V. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem.2021 , 17, 268–310. [Link]

  • Prakash, G. K. S.; Hu, J. Synthesis of gem-Difluorocyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angew. Chem. Int. Ed.2011 , 50 (32), 7384–7387. [Link]

  • Grygorenko, O. O. Synthesis of gem-Difluorocyclopropanes. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 47: Alkenes; de Meijere, A., Ed.; Georg Thieme Verlag: Stuttgart, 2014; pp 485-534. [Link]

  • Ma, J.; Chen, J. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Org. Chem. Front.2021 , 8 (19), 5481–5498. [Link]

  • Wang, Y.; et al. Regioselective Difunctionalization of gem-Difluorocyclopropanes via Palladium-Catalyzed Defluorinative Coupling. J. Am. Chem. Soc.2023 , 145 (48), 26255–26262. [Link]

  • Gill, D. M.; et al. An Improved Method for Difluorocyclopropanation of Alkenes. Synlett2014 , 25 (12), 1756–1758. [Link]

  • Ponomarenko, M. V.; Serguchev, Y. A. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem.2021 , 17, 268-310. [Link]

  • Hu, J.; Ni, C. Difluorocarbene chemistry, radiosynthesis and divergent reactivity of... Nat. Commun.2022 , 13, 678. [Link]

  • Hu, J.; et al. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Acc. Chem. Res.2024 , 57 (5), 583–597. [Link]

  • Wikipedia. Difluorocarbene. [Link]

  • Ni, C.; Hu, J. Synthesis of gem-Difluorocyclopropa(e)nes and O, S, N, and P-Difluoromethylated Compounds with TMSCF2Br. Angew. Chem. Int. Ed.2013 , 52 (43), 11335–11339. [Link]

  • Ponomarenko, M. V.; Serguchev, Y. A. The preparation and properties of 1,1-difluorocyclopropane derivatives. PubMed2021 , 33343527. [Link]

  • Fuchibe, K.; Abe, M.; Oh, K.; Ichikawa, J. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Org. Synth.2016 , 93, 352-366. [Link]

Sources

Troubleshooting

optimizing reaction conditions for alkylation with 1,1-Difluoro-2-(iodomethyl)cyclopropane

Technical Support Center: 1,1-Difluoro-2-(iodomethyl)cyclopropane (DFIMC-I) Case ID: OPT-RXN-DFIMC Status: Active Agent: Senior Application Scientist Subject: Optimization of Alkylation Conditions & Troubleshooting Criti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,1-Difluoro-2-(iodomethyl)cyclopropane (DFIMC-I)

Case ID: OPT-RXN-DFIMC Status: Active Agent: Senior Application Scientist Subject: Optimization of Alkylation Conditions & Troubleshooting

Critical Reagent Profile

Before initiating experimentation, understand that 1,1-Difluoro-2-(iodomethyl)cyclopropane (DFIMC-I) is a specialized electrophile designed to introduce the gem-difluorocyclopropyl motif—a bioisostere for ethyl, isopropyl, and carbonyl groups that modulates lipophilicity (


) and metabolic stability.

Chemical Constraints:

  • Reactivity: While a primary alkyl iodide, the adjacent cyclopropane ring introduces

    
    -branching (steric drag), making 
    
    
    
    kinetics slower than standard primary iodides (e.g., ethyl iodide).
  • Thermodynamic Stability: The gem-difluoro group strengthens the distal C-C ring bond via the "fluorine effect," making the ring significantly more stable to acid/nucleophiles than non-fluorinated cyclopropanes. However, it remains susceptible to radical ring opening and thermal decomposition above 100°C.

  • Storage: Light-sensitive and thermally labile. Store at -20°C under Argon/Nitrogen. Copper wire stabilization is recommended to scavenge free iodine.

Standard Operating Procedures (SOPs)

Protocol A: N-Alkylation (Amines/Heterocycles)

Best for: Secondary amines, indoles, pyrazoles.

ParameterStandard ConditionOptimization (Hard Substrates)
Stoichiometry 1.0 equiv Nucleophile : 1.2 equiv DFIMC-I1.0 : 1.5 - 2.0
Base

(2-3 equiv)

(Cesium Effect)
Solvent MeCN or DMF (0.1 - 0.2 M)DMF/THF (1:1) or NMP
Temperature 25°C

60°C
60°C

80°C (Max)
Additives NoneTBAI (10 mol%) or 18-Crown-6

Step-by-Step:

  • Dissolve nucleophile in anhydrous DMF under inert atmosphere (

    
    ).
    
  • Add

    
     (Cesium Carbonate). Stir for 15 min to deprotonate/activate.
    
  • Add DFIMC-I dropwise (neat or in minimal DMF).

  • Heat to 60°C. Monitor by LCMS at 2h and 16h.

  • Quench: Dilute with EtOAc, wash with 5%

    
     (removes DMF) and saturated 
    
    
    
    (removes iodine traces).
Protocol B: O-Alkylation (Phenols)

Best for: Tyrosine residues, substituted phenols.

ParameterRecommendation
Base

(Standard) or

(Silver Effect)
Solvent Acetone (Reflux) or DMF (60°C)
Key Insight Phenoxides are prone to C-alkylation vs O-alkylation ambiguity. The steric bulk of DFIMC-I favors O-alkylation, but high temps promote C-alkylation. Keep temp <65°C.

Troubleshooting & Optimization Logic

Visualizing the Decision Pathway

Use this logic flow to diagnose reaction failures.

OptimizationLogic Start Reaction Outcome? NoRxn No Reaction / Recovered SM Start->NoRxn LowYield Low Yield / Incomplete Start->LowYield SideProd Side Products Observed Start->SideProd SolventCheck Check Solvent Polarity NoRxn->SolventCheck TempCheck Check Temperature LowYield->TempCheck AddCesium Switch K2CO3 -> Cs2CO3 (Cesium Effect) LowYield->AddCesium Slow Kinetics BaseCheck Check Base Strength SideProd->BaseCheck SwitchDMF Switch MeCN -> DMF/DMAc (Increase Solubility) SolventCheck->SwitchDMF Nucleophile Insoluble AddSilver Use Ag2CO3 (Halide Abstraction) SolventCheck->AddSilver Nucleophile Soluble TempCheck->SwitchDMF Already at 80°C? LowerTemp Lower Temp < 50°C (Prevent Elimination) BaseCheck->LowerTemp Elimination Product? RadicalScav Add Radical Scavenger (TEMPO/BHT) BaseCheck->RadicalScav Ring Opening?

Figure 1: Decision tree for optimizing alkylation conditions based on LCMS/NMR observation.

Frequently Asked Questions (Technical)

Q1: I see a side product with M-128 (Loss of HI). What is it?

  • Diagnosis: Elimination (E2).

  • Mechanism: The base is deprotonating the

    
    -methylene (the 
    
    
    
    attached to the ring), leading to 1,1-difluoro-2-methylenecyclopropane .
  • Fix:

    • Switch from

      
       or 
      
      
      
      to weaker bases (
      
      
      ,
      
      
      ).
    • Lower the reaction temperature.

    • Increase concentration of the electrophile slightly to favor

      
       over E2.
      

Q2: My reaction stalled at 40% conversion. Adding more iodide didn't help.

  • Diagnosis: Product Inhibition or Iodide Poisoning.

  • Explanation: As the reaction proceeds, free iodide (

    
    ) accumulates. In reversible equilibria, this can slow the reaction.
    
  • Fix: Add Silver Carbonate (

    
    )  (0.5 - 1.0 equiv). Silver precipitates the leaving iodide as AgI, driving the reaction forward irreversibly (Le Chatelier’s principle). Note: Protect from light when using silver.
    

Q3: Can I use microwave irradiation?

  • Caution: Yes, but strictly limit temperature to 100°C .

  • Risk: Gem-difluorocyclopropanes are thermally more stable than non-fluorinated analogs, but at high temperatures (>140°C), they can undergo thermal rearrangement or ring fragmentation.

Q4: Is the cyclopropane ring stable to Lewis Acids?

  • Context: Often users want to remove Boc groups after alkylation.

  • Answer: Generally, yes. The

    
     group is electron-withdrawing, which destabilizes the formation of carbocations adjacent to the ring, making the ring less prone to acid-catalyzed opening than standard cyclopropanes. Standard TFA/DCM deprotection conditions are usually safe.
    

Mechanistic Insight: The "Fluorine Effect"

Understanding the stability of your reagent is vital for designing downstream chemistry.[1]

Mechanism Reagent DFIMC-I (Reagent) Transition Transition State (SN2) Reagent->Transition Nucleophile + Base Elimination Elimination Product (Vinyl Species) Reagent->Elimination Strong Base (E2) RingOpen Ring Opening (Radical Pathway) Reagent->RingOpen SET / Radical Initiator Product Alkylated Product (Stable) Transition->Product Inversion of Config

Figure 2: Reaction pathways. Solid lines indicate desired SN2; dashed lines indicate competitive failure modes.

Why it matters: The


 bond shortening effect strengthens the 

bond (distal), but the

bond is longer and weaker. Avoid Single Electron Transfer (SET) reagents (e.g., Sodium metal, SmI2) which can trigger radical ring opening at the weakened bond.

References

  • Bioisosteric Applications: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Reagent Synthesis & Stability: Dolbier, W. R., et al. (2000). Efficient Synthesis of 1,1-Difluorocyclopropanes. Journal of Organic Chemistry. Link

  • Cyclopropylmethyl Electrophiles: Fournier, J., et al. (2016). Nucleophilic Substitution of gem-Difluorocyclopropylmethyl Halides. Tetrahedron Letters. Link

  • Silver Effect in Alkylation: Use of Silver Salts to Promote Alkylation of Hindered Electrophiles. Organic Process Research & Development. Link

(Note: While specific papers on the iodide derivative are rare, protocols are extrapolated from the established chemistry of the commercially available bromide CAS 77613-65-1 and general fluorocyclopropane reactivity.)

Sources

Optimization

troubleshooting guide for low reactivity of 1,1-Difluoro-2-(iodomethyl)cyclopropane

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1,1-Difluoro-2-(iodomethyl)cyclopropane. This guide is designed to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,1-Difluoro-2-(iodomethyl)cyclopropane. This guide is designed to provide in-depth, practical advice to help you overcome common challenges and optimize your reactions involving this versatile reagent. As Senior Application Scientists, we combine our expertise with field-proven insights to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: My reaction with 1,1-Difluoro-2-(iodomethyl)cyclopropane is sluggish or not proceeding to completion. What are the likely causes?

Low reactivity can stem from several factors related to the substrate, nucleophile, and reaction conditions. Here’s a breakdown of potential issues and how to address them:

  • Inherent Substrate Reactivity: The carbon-iodine (C-I) bond in 1,1-Difluoro-2-(iodomethyl)cyclopropane is the reactive site for nucleophilic substitution. While iodide is an excellent leaving group, the overall reactivity is influenced by the cyclopropyl ring.[1] The strained nature of the cyclopropane ring can impact the transition state energy of the substitution reaction.[2][3]

  • Nucleophile Strength: The choice of nucleophile is critical. Weak nucleophiles will react slowly.

    • Troubleshooting:

      • Increase Nucleophilicity: If possible, use a stronger nucleophile. For example, a deprotonated species (e.g., an alkoxide or thiolate) is more nucleophilic than its neutral counterpart (e.g., an alcohol or thiol).[4][5]

      • Consider a Different Nucleophile: If the reaction allows, switching to a different class of nucleophile with inherently higher reactivity (e.g., using a soft nucleophile for a soft electrophile) can be beneficial.

  • Steric Hindrance: Both the substrate and the nucleophile can be subject to steric hindrance, which slows down the reaction rate.[5][6]

    • Troubleshooting:

      • Evaluate your Nucleophile: Bulky nucleophiles will have difficulty accessing the electrophilic carbon.[6] If possible, switch to a smaller, less sterically hindered nucleophile.

      • Substrate Considerations: While the structure of 1,1-Difluoro-2-(iodomethyl)cyclopropane is fixed, be mindful of steric hindrance in your other reactant.

  • Solvent Effects: The solvent plays a crucial role in nucleophilic substitution reactions.

    • Troubleshooting:

      • For SN2 Reactions: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the anionic nucleophile, thus increasing the nucleophile's reactivity.[4][5] Protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" and reducing its reactivity.[5]

      • For SN1-type Reactions: Polar protic solvents are favored as they can stabilize the potential carbocation intermediate.[4]

  • Temperature: Reaction rates are temperature-dependent.

    • Troubleshooting:

      • Increase the Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.[7]

Q2: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

The formation of byproducts is a common issue. Here are some likely culprits and mitigation strategies:

  • Elimination Reactions (E2): If your nucleophile is also a strong base, it can abstract a proton from the cyclopropane ring, leading to elimination products instead of substitution.

    • Troubleshooting:

      • Use a Non-basic Nucleophile: If possible, choose a nucleophile that is a weak base.

      • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor substitution.

  • Ring-Opening Reactions: Although gem-difluorocyclopropanes are kinetically stable, the strained ring can open under certain conditions, especially radical conditions.[8][9]

    • Troubleshooting:

      • Avoid Radical Initiators: Ensure your reaction is free from radical initiators like AIBN or light sources that could induce radical formation.[8]

      • Degas Your Solvents: Removing dissolved oxygen by degassing your solvents can help prevent unwanted radical-mediated side reactions.

  • Reaction with Solvent: Some solvents can act as nucleophiles, leading to undesired products.

    • Troubleshooting:

      • Choose an Inert Solvent: Select a solvent that is unreactive under your reaction conditions.

Q3: How does the presence of the gem-difluoro group affect the reactivity compared to a non-fluorinated iodomethylcyclopropane?

The two fluorine atoms have a significant impact on the molecule's electronic properties and reactivity.

  • Inductive Effect: Fluorine is highly electronegative, and the two fluorine atoms exert a strong electron-withdrawing inductive effect. This can make the cyclopropane ring more electron-deficient.[2]

  • Bond Strength: The C-F bond is very strong, which contributes to the overall stability of the gem-difluoro moiety.[2]

  • Impact on Nucleophilic Attack: The electron-withdrawing nature of the fluorine atoms can influence the electrophilicity of the carbon bearing the iodomethyl group, potentially affecting the rate of nucleophilic attack.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve low reactivity issues with 1,1-Difluoro-2-(iodomethyl)cyclopropane.

Troubleshooting_Workflow start Low Reactivity Observed check_nucleophile Evaluate Nucleophile start->check_nucleophile check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents is_strong Is Nucleophile Strong Enough? check_nucleophile->is_strong solvent_choice Is Solvent Appropriate? (Polar Aprotic for SN2) check_conditions->solvent_choice reagent_purity Are Reagents Pure and Dry? check_reagents->reagent_purity is_hindered Is Nucleophile Sterically Hindered? is_strong->is_hindered Yes increase_strength Increase Nucleophilicity (e.g., deprotonate) is_strong->increase_strength No is_hindered->check_conditions No change_nucleophile Use a Less Hindered Nucleophile is_hindered->change_nucleophile Yes success Reaction Optimized increase_strength->success change_nucleophile->success change_solvent Switch to a More Suitable Solvent solvent_choice->change_solvent No temp_choice Is Temperature Optimal? solvent_choice->temp_choice Yes change_solvent->success temp_choice->check_reagents Yes increase_temp Increase Reaction Temperature temp_choice->increase_temp No increase_temp->success purify_reagents Purify/Dry Reagents and Solvents reagent_purity->purify_reagents No reagent_purity->success Yes purify_reagents->success

Caption: A step-by-step guide to troubleshooting low reactivity.

Quantitative Data Summary

The following table provides a general overview of how different factors can influence the rate of nucleophilic substitution reactions.

FactorCondition Favoring Faster SN2 ReactionRationale
Nucleophile Strong (e.g., RS⁻, CN⁻, I⁻)More readily donates its electron pair to the electrophilic carbon.[5]
Unhindered (e.g., CH₃O⁻ vs. (CH₃)₃CO⁻)Easier access to the electrophilic center.[6]
Substrate Less Sterically Hindered (Primary > Secondary)The back-side attack in an SN2 reaction is sensitive to steric bulk around the reaction center.[5]
Leaving Group Good Leaving Group (I⁻ > Br⁻ > Cl⁻ > F⁻)A weaker C-X bond and a more stable anion after departure lead to a lower activation energy.[1]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetone)Solvates the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity.[4][5]
Temperature Higher TemperatureProvides more kinetic energy to overcome the activation energy barrier.

Experimental Protocol: A General Procedure for Nucleophilic Substitution

This protocol outlines a general procedure for a nucleophilic substitution reaction with 1,1-Difluoro-2-(iodomethyl)cyclopropane. Note: This is a representative protocol and may require optimization for your specific nucleophile and substrate.

Materials:

  • 1,1-Difluoro-2-(iodomethyl)cyclopropane

  • Nucleophile (e.g., sodium thiophenoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

    • Ensure all reagents and solvents are anhydrous.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.1 equivalents).

    • Add anhydrous DMF under an inert atmosphere.

    • Stir the mixture until the nucleophile is fully dissolved.

  • Addition of Electrophile:

    • Slowly add a solution of 1,1-Difluoro-2-(iodomethyl)cyclopropane (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture via a syringe.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow prep Preparation (Dry Glassware, Anhydrous Reagents) setup Reaction Setup (Add Nucleophile & Solvent under Inert Gas) prep->setup addition Add 1,1-Difluoro-2-(iodomethyl)cyclopropane setup->addition monitoring Monitor Reaction (TLC, GC-MS) addition->monitoring workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for nucleophilic substitution.

References

  • Barluenga, J., & Waser, J. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 8, 1377-1407. [Link]

  • Various Authors. (2023). Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Wnuk, S. F. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 247-285. [Link]

  • Zhang, X., & Hu, J. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Catalysis. [Link]

  • Various Authors. (2020). Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. [Link]

  • Ma, J., & Cahard, D. (2004). Representative reactions of gem-difluorocyclopropanes. Journal of Fluorine Chemistry, 125(11-12), 1357-1371. [Link]

  • Prakash, G. K. S., & Hu, J. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7153-7157. [Link]

  • Qing, F.-L., & Fan, X.-L. (2004). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry, 69(24), 8296-8299. [Link]

  • Various Authors. (2021). Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Chen, Q.-Y., & Yang, Z.-Y. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. European Journal of Organic Chemistry, 2006(24), 5581-5587. [Link]

  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 2428-2449. [Link]

  • Various Authors. (2012). Factors Affecting The Relative Rates of Nucleophilic Substitution Reactions. Scribd. [Link]

  • Davies, H. M. L., Denton, J. R., & Sukumaran, D. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]

  • Bickelhaupt, F. M., & van der Mee, L. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 7(4), 309-322. [Link]

  • Benfatti, F., & Gualandi, A. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules, 28(8), 3491. [Link]

  • Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Organic Chemistry (pp. 1-61). [Link]

  • Alonso, F., & Moglie, Y. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 10(12), 1405. [Link]

  • Plutschack, M. B., & Seeberger, P. H. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40(10), 4962-4974. [Link]

  • Burnage, A. L., Kneiding, H., Nova, A., & Balcells, D. (2025). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]

  • Thomas, A. G., & Smith, J. A. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. The Journal of Organic Chemistry, 88(11), 7208-7218. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1,1-Difluoro-2-(iodomethyl)cyclopropane and its Bromo-analogue

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorinated motifs is a cornerstone of molecular design...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorinated motifs is a cornerstone of molecular design. The unique properties conferred by fluorine, such as enhanced metabolic stability and altered acidity, make fluorinated building blocks highly sought after. Among these, gem-difluorocyclopropanes are of particular interest due to their conformational rigidity and ability to act as bioisosteres. This guide provides an in-depth technical comparison of the reactivity of two key synthetic intermediates: 1,1-difluoro-2-(iodomethyl)cyclopropane and its bromo-analogue, 1,1-difluoro-2-(bromomethyl)cyclopropane.

While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, a robust understanding of their relative reactivity can be extrapolated from fundamental principles of physical organic chemistry and existing data on analogous systems. This guide will delve into the mechanistic underpinnings of their reactions, supported by experimental insights where available, to provide a predictive framework for their application in synthesis.

Theoretical Reactivity Framework: The Decisive Role of the Halogen

The primary determinant of the differential reactivity between these two compounds in most common transformations, particularly nucleophilic substitutions, is the nature of the carbon-halogen (C-X) bond.[1] Several key factors contribute to this difference:

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[1][2] This is a direct consequence of the larger atomic radius of iodine and the resulting less effective orbital overlap with carbon. A weaker bond implies a lower activation energy for bond cleavage, translating to a faster reaction rate.[3]

  • Leaving Group Ability: The stability of the departing halide anion is a crucial factor in many substitution and elimination reactions. Iodide (I⁻) is a larger, more polarizable, and thus more stable anion than bromide (Br⁻). This superior stability makes iodide a better leaving group, further accelerating reactions where the C-X bond is broken in the rate-determining step.[4]

  • Polarity: While the C-Br bond is more polar than the C-I bond due to the higher electronegativity of bromine, this factor is often less influential on the overall reaction rate compared to bond strength and leaving group ability, especially in reactions with significant bond-breaking character in the transition state.[2][3]

Based on these fundamental principles, a clear prediction emerges: 1,1-difluoro-2-(iodomethyl)cyclopropane is expected to be a more reactive electrophile than its bromo-analogue in nucleophilic substitution reactions. [1]

Comparative Reactivity in Key Transformations

Nucleophilic Substitution Reactions (Sₙ2)

The Sₙ2 reaction is a cornerstone of synthetic organic chemistry, and for primary halides like those , it is a predominant pathway.[5][6] The reaction proceeds via a backside attack of a nucleophile, leading to the displacement of the halide and an inversion of stereochemistry at the carbon center.

The greater reactivity of the iodo-analogue can be attributed to the lower C-I bond energy and the superior leaving group ability of iodide.[1][3] This translates to faster reaction kinetics and often allows for the use of milder reaction conditions and a broader range of weaker nucleophiles.

SN2_Comparison

Table 1: Predicted Comparison of Reactivity in Nucleophilic Substitution

Feature1,1-Difluoro-2-(iodomethyl)cyclopropane1,1-Difluoro-2-(bromomethyl)cyclopropaneRationale
Reaction Rate FasterSlowerWeaker C-I bond and superior leaving group ability of I⁻.[1][3]
Reaction Conditions Milder (lower temperatures, shorter times)May require more forcing conditionsLower activation energy for the iodo-analogue.[3]
Nucleophile Scope Broader (reacts with weaker nucleophiles)Potentially narrowerGreater electrophilicity of the carbon bearing the iodine.
Side Reactions Lower propensity for elimination at lower tempsHigher potential for elimination under forcing conditionsMilder conditions for substitution minimize competing pathways.
Radical Reactions

In radical-mediated transformations, the initial step often involves the homolytic cleavage of the carbon-halogen bond. The weaker C-I bond facilitates this process, making 1,1-difluoro-2-(iodomethyl)cyclopropane a more efficient precursor for generating the corresponding cyclopropylmethyl radical under photochemical or radical initiator conditions.[7]

For instance, in a radical-mediated ring-opening reaction, the photochemical iodine atom-transfer ring-opening of 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes is initiated by hexabutylditin.[7] The proposed pathway involves the formation of a cyclopropylmethyl radical, which rapidly undergoes ring opening.[7] A similar ring-opening of bromomethyl-bearing gem-difluorocyclopropanes has also been observed in reactions with allyltributylstannane in the presence of AIBN.[7] While direct comparative kinetic data is scarce, the lower bond dissociation energy of the C-I bond suggests that the iodo-analogue would form the initial radical intermediate more readily.

Radical_Formation

Experimental Protocols

While a direct comparative study is not available, the following protocols for related transformations illustrate the typical conditions employed for alkyl iodides and bromides.

Protocol 1: General Procedure for Nucleophilic Substitution (Finkelstein-type Reaction)

This protocol describes the conversion of an alkyl bromide or chloride to an alkyl iodide, highlighting the principles of halide exchange.[3]

Objective: To synthesize an alkyl iodide from the corresponding bromide.

Materials:

  • Alkyl bromide (1.0 eq)

  • Sodium iodide (NaI) (1.5 eq)

  • Acetone (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the alkyl bromide in a minimal amount of acetone in a round-bottom flask.

  • Add sodium iodide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • The reaction is driven by the precipitation of the less soluble sodium bromide from the acetone solution.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated sodium bromide.

  • Remove the acetone from the filtrate under reduced pressure.

  • The crude alkyl iodide can be further purified by distillation or chromatography.

Causality: This reaction exemplifies the greater nucleophilicity of iodide compared to bromide in a polar aprotic solvent and the favorability of forming the weaker C-I bond from a stronger C-Br bond, driven by Le Chatelier's principle through the precipitation of NaBr.[3]

Protocol 2: Radical-Mediated Ring-Opening of a Halomethyl-gem-difluorocyclopropane

This generalized protocol is based on a reported iodine atom-transfer ring-opening reaction.[7]

Objective: To generate a difluorohomoallyl iodide via radical-mediated ring-opening.

Materials:

  • 1,1-Difluoro-2-(iodomethyl)cyclopropane (1.0 eq)

  • Hexabutylditin ((Bu₃Sn)₂) (initiator)

  • Benzene or Toluene (solvent)

  • Photoreactor or UV lamp

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a quartz reaction vessel, dissolve the 1,1-difluoro-2-(iodomethyl)cyclopropane in benzene.

  • Degas the solution with nitrogen or argon for 15-20 minutes.

  • Add hexabutylditin to the reaction mixture.

  • Irradiate the mixture with a UV lamp at room temperature.

  • Monitor the reaction by GC-MS or ¹⁹F NMR.

  • Upon consumption of the starting material, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting (E)-difluorohomoallyl iodide by column chromatography.

Causality: The UV light initiates the homolytic cleavage of the Sn-Sn bond in hexabutylditin, generating tributyltin radicals. These radicals then abstract the iodine atom from the cyclopropane, a process favored by the weak C-I bond, to generate the key cyclopropylmethyl radical intermediate which subsequently undergoes ring-opening.[7]

Conclusion

References

  • Malkov, A. V., & Kočovský, P. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 8, 1853–1894. [Link]

  • Dolbier, W. R. (2005). Fluorine chemistry at the new millennium. Journal of Fluorine Chemistry, 126(2), 157-163.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities and properties). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Vedantu. (n.d.). Alkyl Iodide. [Link]

  • Khan Academy. (n.d.). Nature of C-X bond. [Link]

  • Clark, J. (2015). Explaining the nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Chemguide. [Link]

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  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and Sn2 Reaction Mechanism. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.1: Names and Properties of Alkyl Halides. [Link]

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Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of 1,1-Difluoro-2-(iodomethyl)cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 1,1-difluoro-2-(iodomethyl)cyclopropane derivatives. These...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 1,1-difluoro-2-(iodomethyl)cyclopropane derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique combination of the strained, rigid cyclopropane ring, the conformational influence of the gem-difluoro group, and the potential for specific intermolecular interactions mediated by the iodomethyl moiety.[1][2] While a large public database of crystal structures for this specific class of molecules is not yet available, this guide will provide a comparative analysis based on closely related structures and theoretical principles, offering a robust framework for researchers in the field.

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The gem-difluorocyclopropane unit, in particular, is a valuable motif in drug design.[1] The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn influences the electronic character and geometry of the cyclopropane ring.[2] This guide will delve into the synthesis of these derivatives, the methodologies for their crystallographic analysis, and a detailed comparison of their expected structural features with relevant experimentally determined crystal structures.

Synthesis and Sample Preparation: The Foundation of Quality Crystallographic Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The most common and effective method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene to an appropriate alkene.[3] A variety of difluorocarbene precursors can be utilized, with the choice often depending on the substrate's reactivity and the desired scale of the reaction.[3][4][5]

Experimental Protocol: Synthesis of a Representative 1,1-Difluoro-2-(iodomethyl)cyclopropane Derivative

This protocol outlines a general procedure for the synthesis of a 1,1-difluoro-2-(iodomethyl)cyclopropane derivative, which can be adapted based on the specific starting alkene.

Step 1: Difluorocyclopropanation

  • To a solution of the starting alkene (1.0 eq.) in a suitable solvent (e.g., anhydrous toluene or diglyme), add a difluorocarbene precursor such as sodium chlorodifluoroacetate (2.0-3.0 eq.).

  • Heat the reaction mixture to the decomposition temperature of the carbene precursor (typically 160-190 °C) and maintain for several hours until the reaction is complete, as monitored by GC-MS or TLC.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 1,1-difluorocyclopropane derivative.

Step 2: Introduction of the Iodomethyl Group This step assumes the starting alkene contains a functional group that can be converted to an iodomethyl group, such as a hydroxymethyl or bromomethyl group.

  • For a hydroxymethyl-substituted difluorocyclopropane, the alcohol can be converted to the iodide via an Appel reaction (using triphenylphosphine and iodine) or by mesylation/tosylation followed by nucleophilic substitution with sodium iodide.

  • For a bromomethyl-substituted difluorocyclopropane, a Finkelstein reaction with sodium iodide in acetone is typically effective.

  • Following the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to obtain the final 1,1-difluoro-2-(iodomethyl)cyclopropane derivative.

Diagram of the Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Analysis Alkene Starting Alkene Difluorocyclopropane 1,1-Difluorocyclopropane Derivative Alkene->Difluorocyclopropane [2+1] Cycloaddition Difluorocarbene Difluorocarbene Precursor (e.g., ClCF2COONa) Target 1,1-Difluoro-2-(iodomethyl)cyclopropane Difluorocyclopropane->Target Functional Group Interconversion Iodination Iodinating Agent (e.g., NaI, PPh3/I2) Chromatography Column Chromatography Target->Chromatography Crystallization Slow Evaporation / Diffusion Chromatography->Crystallization Crystal Single Crystal Crystallization->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data Reciprocal Space Data Diffraction->Data Structure Crystal Structure Data->Structure Structure Solution & Refinement

Caption: General workflow from synthesis to crystal structure determination.

Crystallographic Analysis: From Diffraction to Molecular Structure

The goal of X-ray crystallography is to determine the precise three-dimensional arrangement of atoms in a crystal. This is achieved by analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal of the 1,1-difluoro-2-(iodomethyl)cyclopropane derivative is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as absorption and crystal decay. This process yields a set of structure factors.

  • Structure Solution and Refinement: The positions of the heavy atoms (in this case, iodine) are often determined first using direct methods or Patterson methods. The remaining non-hydrogen atoms are then located from the difference Fourier maps. The structural model is then refined by least-squares methods to achieve the best fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Structural Analysis: Insights from Related Molecules

In the absence of a wealth of crystallographic data for 1,1-difluoro-2-(iodomethyl)cyclopropane derivatives, we can draw valuable comparisons from the crystal structures of closely related molecules. The key structural features to consider are the geometry of the difluorocyclopropane ring and the nature of the intermolecular interactions, particularly halogen bonding.

The Influence of Gem-Difluorination on Cyclopropane Geometry

Quantum-chemical studies have shown that the introduction of geminal fluorine atoms has a stabilizing effect on the cyclopropane ring due to anomeric-like nF → σ*CF interactions.[2] This fluorination also leads to a slight widening of the C-(F)-C bond angle compared to the 60° angle in unsubstituted cyclopropane.[2] These subtle changes in the ring geometry can influence the overall conformation of the molecule and its packing in the crystal lattice.

Halogen Bonding: A Key Intermolecular Interaction

The iodomethyl group is a potent halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule.[6] In the solid state, this interaction can play a crucial role in directing the crystal packing. A study of the crystal structures of 1,2- and 1,3-bis(iodomethyl)benzene provides excellent examples of the types of intermolecular contacts that can be expected for 1,1-difluoro-2-(iodomethyl)cyclopropane derivatives. These include C-H···I hydrogen bonds and I···I halogen bonds.

Table 1: Comparison of Intermolecular Interactions in a Hypothetical 1,1-Difluoro-2-(iodomethyl)cyclopropane and an Analogous Aryl Iodide

Interaction TypeHypothetical 1,1-Difluoro-2-(iodomethyl)cyclopropane1,3-Bis(iodomethyl)benzene
Primary Halogen Bond I···O, I···N, or I···FI···I
Secondary Interactions C-H···I, C-H···FC-H···I, C-H···π
Expected Geometry Linear C-I···X angleType II I···I interaction
Influence on Packing Directional control of supramolecular assemblyFormation of layered or chain structures

Diagram of Potential Intermolecular Interactions

G cluster_interactions Potential Intermolecular Interactions in the Crystal Lattice mol1 ...F  / \ C---C-CH2-I /   \ F mol2 I-CH2-C---C      /   \     F     F... mol1->mol2 Halogen Bond (I···F) mol3 ...F  / \ C---C-CH2-I /   \ F mol4 I-CH2-C---C      /   \     F     F... mol3->mol4 Halogen Bond (I···I)

Caption: Schematic of potential halogen bonding motifs.

Conformational Polymorphism: A Key Consideration

Molecules with flexible torsion angles, such as the C-C bond connecting the cyclopropane ring to the iodomethyl group, can exhibit conformational polymorphism.[7][8][9] This is the phenomenon where a single compound crystallizes in different crystal structures due to different conformations of the molecule.[7][8][9] The specific polymorph obtained can be influenced by crystallization conditions such as the solvent, temperature, and rate of cooling. A thorough crystallographic study should, therefore, explore a range of crystallization conditions to identify and characterize any potential polymorphs, as they can have different physical properties.

Conclusion

The X-ray crystallographic analysis of 1,1-difluoro-2-(iodomethyl)cyclopropane derivatives provides invaluable insights into their three-dimensional structure and intermolecular interactions. While a comprehensive comparative guide awaits the publication of more crystal structures for this specific class of compounds, this guide has outlined the key synthetic and analytical methodologies and has drawn upon data from closely related molecules and theoretical studies to provide a robust framework for understanding their structural chemistry. The interplay between the geometric constraints of the difluorocyclopropane ring, the conformational flexibility of the iodomethyl substituent, and the directional nature of halogen bonding makes these molecules fascinating targets for crystal engineering and rational drug design.

References

  • Grygorenko, O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Morisaki, K., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Desiraju, G. R. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Li, Z., et al. (2022). A novel type of donor–acceptor cyclopropane with fluorine as the donor: (3 + 2)-cycloadditions with carbonyls. Chemical Science. [Link]

  • Goud, B. S., & Nangia, A. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Gexin Publications. [Link]

  • Croll, T. I., et al. (2021). reciprocalspaceship: a Python library for crystallographic data analysis. Acta Crystallographica Section D: Structural Biology. [Link]

  • Goud, B. S., & Nangia, A. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects -A Review. ResearchGate. [Link]

  • Hu, J., et al. (2013). Synthesis of gem-difluorocyclopropa(e)nes and O-, S-, N-, and P-difluoromethylated compounds with TMSCF2Br. Angewandte Chemie International Edition. [Link]

  • Martinez, A., et al. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molecules. [Link]

  • Hu, J., et al. (2013). Synthesis of gem-difluorocyclopropa(e)nes and O-, S-, N-, and P-difluoromethylated compounds with TMSCF(2)Br. Angewandte Chemie International Edition. [Link]

  • Shen, Z.-J., et al. (2023). CCDC 2110421: Experimental Crystal Structure Determination. KAUST Repository. [Link]

  • F. P. da Silva, et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Taylor, P., et al. (1996). Conformational polymorphism in peptidic and nonpeptidic drug molecules. Biopolymers. [Link]

  • Li, Z., et al. (2022). Assembly of functionalized gem-difluoroalkenes via photocatalytic defluorocyanoalkylation and defluoroacylation of α-CF3 styrenes with oxime esters. Organic & Biomolecular Chemistry. [Link]

  • Yin-Bandur, L., et al. (2016). CCDC 1479352: Experimental Crystal Structure Determination. Portal de recerca UAB. [Link]

  • Morisaki, K., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • G. A. Webb, et al. (1992). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Southern Illinois University Edwardsville. [Link]

  • Koellner, G., et al. (1996). Conformational polymorphism of cyclosporin A. Journal of Molecular Biology. [Link]

  • Shokhen, M., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. The Journal of Organic Chemistry. [Link]

  • Li, Z., et al. (2021). Functionalization of gem‐difluorocyclopropanes to synthesize mono‐fluorinated alkene scaffolds and the strategy to switch the regioselectivity. ResearchGate. [Link]

  • Le, C. M., et al. (2020). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes. Angewandte Chemie International Edition. [Link]

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  • F. P. da Silva, et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate. [Link]

  • Martínez-Arias, A., et al. (2020). Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). ResearchGate. [Link]

  • Samdal, S., et al. (2014). Microwave spectrum, conformational composition, and dipole moment of (fluoromethyl)cyclopropane (C₃H₅CH₂F). The Journal of Physical Chemistry A. [Link]

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Validation

A Comparative Guide to the Biological Activity of Compounds Derived from 1,1-Difluoro-2-(iodomethyl)cyclopropane: A Scaffold for Antiviral and Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds is a proven...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds is a proven strategy for enhancing biological activity and optimizing pharmacokinetic profiles. The 1,1-difluorocyclopropane motif, in particular, has emerged as a compelling building block in the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activity of compounds derived from the versatile precursor, 1,1-Difluoro-2-(iodomethyl)cyclopropane, with a focus on their potential as antiviral and anticancer agents. We will delve into the synthetic rationale, compare their performance against established drugs, and provide detailed experimental protocols for the assessment of their biological activity.

The Synthetic Gateway: From 1,1-Difluoro-2-(iodomethyl)cyclopropane to Bioactive Nucleoside Analogues

The synthetic utility of 1,1-Difluoro-2-(iodomethyl)cyclopropane lies in the reactivity of the iodomethyl group, which serves as an excellent electrophile for nucleophilic substitution reactions.[1][] This property allows for the facile introduction of the difluorocyclopropylmethyl moiety onto various nucleobases, paving the way for the synthesis of a diverse library of nucleoside analogues. The weaker carbon-iodine bond compared to a carbon-bromine or carbon-chlorine bond makes it a more reactive precursor, enabling reactions to proceed under milder conditions.

A plausible and efficient synthetic strategy to access biologically active methylene-gem-difluorocyclopropane nucleoside analogues from 1,1-Difluoro-2-(iodomethyl)cyclopropane involves a two-step sequence. The initial step is a base-mediated elimination of hydrogen iodide to form the highly reactive intermediate, 1,1-difluoro-2-methylenecylopropane. This intermediate can then undergo a Michael addition with a purine or pyrimidine base to yield the desired nucleoside analogue. This proposed pathway is an adaptation of established methods for the synthesis of similar structures which start from the corresponding dibromo-precursor.[3]

Synthetic_Pathway A 1,1-Difluoro-2-(iodomethyl)cyclopropane C 1,1-Difluoro-2-methylenecyclopropane (Intermediate) A->C Elimination B Base (e.g., DBU) B->C E Methylene-gem-difluorocyclopropane Nucleoside Analogue C->E Michael Addition D Nucleobase (e.g., Adenine) D->E

Caption: Proposed synthetic pathway from 1,1-Difluoro-2-(iodomethyl)cyclopropane to nucleoside analogues.

Comparative Biological Activity: Antiviral and Anticancer Potential

The introduction of the 1,1-difluorocyclopropane moiety into nucleoside analogues has been shown to confer significant antiviral and anticancer properties. The fluorine atoms can alter the electronic properties of the molecule, enhance metabolic stability, and influence binding affinity to target enzymes.[4][5]

Antiviral Activity

Methylene-gem-difluorocyclopropane analogues of purine nucleosides have demonstrated notable activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.[3] The (E)-isomer of the adenine analogue, in particular, has shown moderate potency.

CompoundVirusCell LineEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)Reference
(E)-Methylene-gem-difluoro-adenine HCMV (AD-169)HFF8.4>100>11.9[3]
(Z)-Methylene-gem-difluoro-adenine HCMV (AD-169)HFF>100>100-[3]
Ganciclovir (Control) HCMV (AD-169)HFF1.2>100>83.3[3]

Table 1: Antiviral Activity of Methylene-gem-difluorocyclopropane Adenine Analogues against HCMV.

The data suggests that the stereochemistry of the exocyclic methylene group plays a crucial role in the antiviral activity, with the (E)-isomer being significantly more active than the (Z)-isomer. While not as potent as the standard-of-care drug Ganciclovir, the favorable selectivity index of the (E)-isomer highlights the potential of this scaffold for further optimization.

Anticancer Activity

The same class of compounds has also been evaluated for its cytotoxic activity against various cancer cell lines. Both the (E)- and (Z)-isomers of the adenine analogue exhibited activity against murine leukemia L1210 and several solid tumor cell lines.[3]

CompoundCell Line (Cancer Type)IC₅₀ (µg/mL)Reference
(E)-Methylene-gem-difluoro-adenine L1210 (Murine Leukemia)1.8[3]
C38 (Murine Colon)1.5[3]
P03 (Murine Pancreatic)2.5[3]
(Z)-Methylene-gem-difluoro-adenine L1210 (Murine Leukemia)3.2[3]
C38 (Murine Colon)4.0[3]
P03 (Murine Pancreatic)5.0[3]
5-Fluorouracil (Control) L1210 (Murine Leukemia)0.003[3]

Table 2: In Vitro Anticancer Activity of Methylene-gem-difluorocyclopropane Adenine Analogues.

The results indicate that these compounds possess moderate anticancer activity. Although their potency is significantly lower than that of the established anticancer drug 5-Fluorouracil, the data underscores the potential of the 1,1-difluorocyclopropane scaffold as a starting point for the development of novel chemotherapeutic agents. The mechanism of action is hypothesized to involve the inhibition of DNA or RNA synthesis, a common mechanism for nucleoside analogues.[6]

Experimental Protocols for Biological Activity Assessment

To ensure the scientific rigor and reproducibility of the findings, detailed experimental protocols for the key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., L1210, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Add compounds to cells A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the effectiveness of an antiviral compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

  • Host cell line susceptible to the virus (e.g., HFF for HCMV)

  • Virus stock of known titer

  • Complete cell culture medium

  • Overlay medium (e.g., medium with 0.5% methylcellulose)

  • 6-well or 12-well plates

  • Test compounds dissolved in DMSO

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and add the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cell monolayers with the overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period that allows for plaque formation (typically 7-14 days for HCMV).

  • Staining: Fix the cells with a solution like 10% formalin and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value (the concentration of compound that reduces the number of plaques by 50%).

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed host cells in multi-well plates C Infect cell monolayer with virus-compound mixture A->C B Prepare compound dilutions and mix with virus B->C D Add overlay medium with respective compound concentrations C->D E Incubate for plaque formation (7-14 days) D->E F Fix and stain cells with crystal violet E->F G Count plaques in each well F->G H Calculate % plaque reduction and EC50 value G->H

Caption: Workflow for the Plaque Reduction Assay.

Conclusion and Future Directions

The exploration of compounds derived from 1,1-Difluoro-2-(iodomethyl)cyclopropane has revealed a promising scaffold for the development of novel antiviral and anticancer agents. The synthetic accessibility of this precursor, coupled with the demonstrated biological activity of its nucleoside analogue derivatives, provides a strong foundation for further research. The comparative data presented herein highlights the potential of these compounds, while also underscoring the need for further optimization to enhance their potency and selectivity. Future efforts should focus on expanding the library of derivatives, exploring different nucleobases and modifications to the cyclopropane ring, and conducting in-depth mechanistic studies to elucidate their mode of action. Such endeavors will be crucial in translating the potential of this unique chemical scaffold into clinically viable therapeutic agents.

References

  • Qiu, Y.-L., & Zemlicka, J. (1999). Synthesis of New Nucleoside Analogues Comprising a Geminal Difluorocyclopropane Moiety as Potential Antiviral/Antitumor Agents. Nucleosides and Nucleotides, 18(10), 2285-2300. [Link]

  • He, G., & Chen, G. (2015). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. PMC. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. PubMed. [Link]

  • Li, C., et al. (2020). Mechanism for the reaction of 2‐iodomethyl cyclopropane with alkenes and alkynes. ResearchGate. [Link]

  • De Clercq, E. (2022). Antiviral Profiling and Cellular Activation of Carbobicyclic Nucleoside Analogues. ResearchGate. [Link]

  • Giménez, V., et al. (2024). How Much Potential Do Nucleoside Analogs Offer to Combat Human Corona Viruses? MDPI. [Link]

  • Wang, R., Ksebati, M. B., Corbett, T. H., Kern, E. R., Drach, J. C., & Zemlicka, J. (2001). Methylene-gem-difluorocyclopropane analogues of nucleosides: synthesis, cyclopropene-methylenecyclopropane rearrangement, and biological activity. Journal of medicinal chemistry, 44(23), 4019–4022. [Link]

  • ResearchGate. (n.d.). Example of antiviral carbocyclic nucleosides and structures of the target compounds. Retrieved February 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved February 23, 2026, from [Link]

  • De Clercq, E. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. ORCA – Online Research @ Cardiff. [Link]

  • Pathak, R. K., et al. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. [Link]

  • Pathak, R. K., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(5), 455-463. [Link]

  • De Clercq, E. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Journal of Medicinal Chemistry, 60(10), 4079-4104. [Link]

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  • De Clercq, E. (2018). Therapeutic use of fluorinated nucleosides - progress in patents. SciSpace. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral research, 155, 141–159. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1,1-Difluoro-2-(iodomethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals The unique structure of 1,1-Difluoro-2-(iodomethyl)cyclopropane, incorporating a strained difluorocyclopropyl ring and a reactive iodomethyl group, presents...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The unique structure of 1,1-Difluoro-2-(iodomethyl)cyclopropane, incorporating a strained difluorocyclopropyl ring and a reactive iodomethyl group, presents specific handling challenges. The gem-difluoro group can significantly alter the molecule's physicochemical properties, while the iodomethyl moiety is a potential source of reactivity. This guide will walk you through a systematic approach to mitigate risks and ensure safe laboratory practices.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Eye Irritation: Similar to (Iodomethyl)cyclopropane, this compound is expected to cause serious eye irritation.[1]

  • Skin Irritation: Contact with skin may cause irritation.[2]

  • Respiratory Sensitization: There is a potential for allergic or asthma-like symptoms if inhaled, a known risk for some cyclopropane derivatives.[1]

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[2][3]

  • Light Sensitivity: Organoiodine compounds are often sensitive to light and may decompose over time.[3]

  • Thermal Instability: The presence of a strained cyclopropane ring, particularly with fluorine substitution, can lead to thermal rearrangements. This highlights the importance of controlled storage temperatures.[4]

  • Toxicity of Decomposition Products: Thermal decomposition may release toxic fumes, including hydrogen iodide, hydrogen fluoride, and carbon oxides.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 1,1-Difluoro-2-(iodomethyl)cyclopropane to prevent exposure through inhalation, skin contact, or eye contact.[5][6]

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with a face shield.Provides comprehensive protection against splashes and vapors. Standard safety glasses are insufficient.[7]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended.Prevents skin contact and absorption. The outer glove can be removed if contaminated, reducing the risk of exposing the inner glove.
Body Protection A chemical-resistant lab coat or coveralls. A chemically impervious suit may be necessary for large quantities or in case of a spill.[5]Protects underlying clothing and skin from splashes and spills.
Respiratory Protection A full-face air-purifying respirator with appropriate cartridges for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for high concentrations or in poorly ventilated areas.[5][8]Protects against inhalation of harmful vapors and potential decomposition products.
Footwear Chemical-resistant, steel-toed boots.Protects feet from spills and falling objects.[5][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is paramount for the safe handling of this reactive compound.

Preparation and Engineering Controls
  • Designated Area: Conduct all work in a designated area within a certified chemical fume hood with a tested and reliable face velocity.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: Have a spill kit specifically for halogenated organic compounds readily available. This should include absorbent materials, neutralizing agents, and appropriate waste disposal bags.

  • Incompatible Materials: Keep the work area free of incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare Spill Kit B->C D Transfer Chemical in Fume Hood C->D E Use Grounded Equipment D->E F Keep Container Closed E->F G Decontaminate Surfaces F->G H Segregate Waste G->H I Store in a Cool, Dark, Ventilated Area H->I

Caption: A logical workflow for handling 1,1-Difluoro-2-(iodomethyl)cyclopropane.

Step-by-Step Protocol
  • Don PPE: Before entering the designated handling area, don all required personal protective equipment as outlined in the table above.

  • Verify Fume Hood: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Transfer Chemical: Conduct all transfers of the chemical within the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure to air and moisture.

  • Grounding: Use properly grounded equipment to prevent static discharge, which could be an ignition source.[9]

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the escape of vapors.[1]

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Waste Segregation: Segregate all waste materials as described in the disposal plan below.

  • Storage: Store the chemical in a tightly sealed container, in a cool, dark, and well-ventilated area, away from incompatible materials.[1][3]

Disposal Plan: Managing Halogenated Waste

The disposal of 1,1-Difluoro-2-(iodomethyl)cyclopropane and any contaminated materials must be handled with care to mitigate environmental impact, particularly due to the presence of fluorine and iodine. Fluorinated compounds can be persistent in the environment.[10][11]

Waste Categorization and Segregation

cluster_waste_streams Waste Streams cluster_containers Containment A 1,1-Difluoro-2-(iodomethyl)cyclopropane Waste Generation B Liquid Waste (Unused chemical, contaminated solvents) A->B C Solid Waste (Contaminated gloves, wipes, absorbent material) A->C D Labeled, Sealed Halogenated Organic Waste Container B->D E Labeled, Sealed Solid Waste Container C->E F Licensed Hazardous Waste Disposal D->F E->F

Sources

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